Product packaging for 4-Fluoro-2-methoxyphenol(Cat. No.:CAS No. 450-93-1)

4-Fluoro-2-methoxyphenol

Cat. No.: B1225191
CAS No.: 450-93-1
M. Wt: 142.13 g/mol
InChI Key: OULGLTLTWBZBLO-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxyphenol is a fluorinated methoxy-substituted catechol analog.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FO2 B1225191 4-Fluoro-2-methoxyphenol CAS No. 450-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULGLTLTWBZBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196359
Record name 4-Fluoroguaiacol
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Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450-93-1
Record name 4-Fluoro-2-methoxyphenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoroguaiacol
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Record name 4-Fluoroguaiacol
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Record name 4-fluoro-2-methoxyphenol
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Foundational & Exploratory

4-Fluoro-2-methoxyphenol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxyphenol, also known as 4-fluoroguaiacol, is a halogenated phenolic compound with significant potential in various scientific and industrial domains. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenol ring, imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and data visualizations to support research and development activities.

Core Physical and Chemical Properties

The molecular structure of this compound, with its functional groups, dictates its physical and chemical behavior. The presence of the hydroxyl and methoxy groups allows for hydrogen bonding, while the fluorine atom influences its polarity and metabolic stability.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₇FO₂[1][2]
Molecular Weight 142.13 g/mol [1][2]
Appearance Clear colorless to light yellow liquid[3]
Boiling Point 195 °C (lit.)[2]
Density 1.247 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.517 (lit.)[2]
Flash Point 101.6 °C (closed cup)
Melting Point Data not availableN/A
Solubility Soluble in organic solvents; limited solubility in water.Inferred from properties of similar compounds
Chemical Identifiers

For unambiguous identification and cross-referencing in databases and literature, the following identifiers are crucial.

IdentifierValueSource
CAS Number 450-93-1[1][2]
IUPAC Name This compound[4][5]
InChI InChI=1S/C7H7FO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3[4]
InChIKey OULGLTLTWBZBLO-UHFFFAOYSA-N[4]
SMILES COc1cc(F)ccc1O[5]
MDL Number MFCD00070797[1]

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the methoxy group are expected in the 2850-3100 cm⁻¹ region. Strong absorptions corresponding to C-O stretching of the ether and phenol functionalities should appear in the 1000-1300 cm⁻¹ range. The C-F stretching vibration will likely be observed as a strong band in the 1000-1250 cm⁻¹ region. Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. The spectrum is expected to show a singlet for the methoxy group (OCH₃) protons around 3.8-4.0 ppm. The aromatic protons will appear as multiplets or doublets of doublets in the range of 6.5-7.5 ppm, with coupling constants characteristic of their positions relative to each other and the fluorine atom. The phenolic hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, as they are in unique chemical environments. The carbon of the methoxy group is expected around 55-60 ppm. The aromatic carbons will resonate in the 110-160 ppm region. The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹J C-F), resulting in a doublet. The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond couplings, respectively. The carbon bearing the hydroxyl group and the carbon bearing the methoxy group will be deshielded and appear at the lower field end of the aromatic region.

Mass Spectrometry (MS): Mass spectrometry data from PubChem indicates a molecular ion peak [M]⁺ at m/z 142.[4] Fragmentation patterns would likely involve the loss of a methyl group (-CH₃) from the methoxy moiety or other characteristic cleavages of the aromatic ring.

Experimental Protocols

A general experimental workflow for the synthesis and purification of a phenol derivative like this compound is outlined below.

General Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Starting Materials (e.g., 4-Fluorophenol, Methylating Agent) reaction Reaction (e.g., Williamson Ether Synthesis) start->reaction Solvent, Catalyst quench Quenching reaction->quench e.g., Addition of Water/Acid extraction Liquid-Liquid Extraction quench->extraction Organic Solvent washing Washing extraction->washing e.g., Brine drying Drying washing->drying e.g., Na₂SO₄ concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography concentration->chromatography analysis Characterization (NMR, IR, MS) chromatography->analysis

Caption: A generalized experimental workflow for the synthesis, work-up, and purification of a substituted phenol like this compound.

Reactivity and Applications

This compound is a versatile building block in organic synthesis. The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The aromatic ring is activated by the hydroxyl and methoxy groups, making it susceptible to electrophilic aromatic substitution reactions, although the position of substitution will be directed by the existing substituents.

Its primary application lies in its use as an intermediate in the synthesis of more complex molecules. For instance, it may be used in the preparation of:

  • Pharmaceuticals: The fluorophenol moiety is present in various biologically active compounds.

  • Agrochemicals: Fluorinated organic compounds are a significant class of modern pesticides.

  • Masked o-benzoquinones: These are useful reagents in organic synthesis.

  • Polymers: It can be used as a monomer for the synthesis of poly(this compound).

Biological Activity

Currently, there is limited direct research on the specific biological activities and signaling pathways of this compound. However, the biological activities of related methoxyphenol compounds have been studied. For example, some 2-methoxyphenols have been investigated for their antioxidant and cyclooxygenase (COX)-2 inhibitory effects.[6] Additionally, other studies have explored the antimicrobial properties of natural methoxyphenol compounds against foodborne pathogens.[7] Based on its structural similarity to these compounds, it is plausible that this compound may exhibit similar biological properties. The fluorine substituent could potentially enhance its metabolic stability and bioavailability, making it an interesting candidate for further biological evaluation.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8] It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationships of Chemical Information

The various identifiers and properties of a chemical compound are interconnected and provide a comprehensive profile for its use in research and development.

Chemical_Information cluster_identity Chemical Identity cluster_properties Properties cluster_data Data & Applications name This compound cas CAS: 450-93-1 name->cas formula Formula: C₇H₇FO₂ name->formula structure SMILES: COc1cc(F)ccc1O name->structure spectral Spectral Data (NMR, IR, MS) name->spectral safety Safety Information (Hazards, Handling) name->safety phys_props Physical Properties (BP, Density, etc.) structure->phys_props chem_props Chemical Properties (Reactivity) structure->chem_props applications Applications (Synthesis Intermediate) chem_props->applications

References

4-Fluoro-2-methoxyphenol: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of 4-Fluoro-2-methoxyphenol, a fluorinated aromatic compound of interest in synthetic chemistry and drug discovery. It covers its chemical structure, molecular properties, and relevant experimental protocols.

Chemical Structure and Properties

This compound, also known as 4-fluoroguaiacol, is a substituted phenol with the chemical formula C₇H₇FO₂.[1][2][3] Its structure consists of a benzene ring substituted with a fluorine atom, a hydroxyl group, and a methoxy group. The IUPAC name for this compound is this compound.[1][3][4]

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 142.13 g/mol [1][2][3][5]
CAS Number 450-93-1[2][3][5]
Molecular Formula C₇H₇FO₂[1][2][3]
Density 1.247 g/mL at 25 °C (lit.)[2][5]
Boiling Point 195 °C (lit.)[2][3][5]
Flash Point 101.6 °C - closed cup[5][6]
Refractive Index n20/D 1.517 (lit.)[2][5]
SMILES COc1cc(F)ccc1O[4][5]
InChI Key OULGLTLTWBZBLO-UHFFFAOYSA-N[1][3][5]

Experimental Protocols

Synthesis of 4-Fluoro-2-methoxyaniline

A process for the preparation of 4-fluoro-2-methoxyaniline from 4-fluoro-2-methoxy-1-nitrobenzene has been described.[7] This reaction typically involves the reduction of the nitro group. In one documented procedure, 4-fluoro-2-methoxy-1-nitrobenzene is hydrogenated in methanol using a Raney Nickel catalyst under a hydrogen atmosphere in an autoclave.[7] The reaction progress is monitored, and upon completion, the catalyst is filtered off, and the solvent is removed to yield 4-fluoro-2-methoxyaniline.

Synthesis of N-(4-fluoro-2-methoxyphenyl)acetamide

The acetylation of 4-fluoro-2-methoxyaniline provides N-(4-fluoro-2-methoxyphenyl)acetamide.[7] In a typical procedure, 4-fluoro-2-methoxyaniline is dissolved in acetic acid.[7] Acetic anhydride is then added slowly to the solution. The reaction mixture is heated to drive the reaction to completion.[7] After cooling, the product can be isolated by precipitation in water and subsequent filtration.[7]

Applications in Synthesis

This compound serves as a precursor in the synthesis of various molecules. For instance, it can be used to synthesize 4-halo-masked o-benzoquinones (MOBs) and fluorinated masked o-benzoquinones.[2][5] It is also a starting material for the preparation of poly(this compound).[2][5] Furthermore, derivatives of this compound, such as 4-fluoro-2-methoxy-5-nitroaniline, are key starting materials in the synthesis of kinase inhibitors like Osimertinib.[7]

Visualizing a Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a derivative from this compound, based on common organic chemistry laboratory procedures.

Synthesis_Workflow start Start: This compound + Reagents reaction Reaction: - Stirring - Temperature Control - Inert Atmosphere start->reaction workup Work-up: - Quenching - Extraction - Washing reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Analysis: - NMR - Mass Spectrometry - TLC purification->analysis product Final Product: Pure Derivative analysis->product

A generalized workflow for chemical synthesis and purification.

References

Solubility Profile of 4-Fluoro-2-methoxyphenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

The solubility of 4-Fluoro-2-methoxyphenol is influenced by the polarity of the solvent, temperature, and the presence of other solutes. Due to the presence of both a polar hydroxyl group and a less polar fluoromethoxybenzene ring, its solubility can vary significantly across different organic solvents.

To facilitate consistent data collection and comparison, the following table provides a structured format for recording experimentally determined solubility data. Researchers are encouraged to use this template to document their findings.

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
Dimethyl Sulfoxide (DMSO)
User-defined solvent

Note: The data in this table is intended to be populated by the user based on experimental results.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the solubility of this compound in an organic solvent of interest using the widely accepted shake-flask method followed by gravimetric analysis. This method is considered the gold standard for thermodynamic solubility determination.[1]

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Conical flasks with stoppers

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).[2]

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm pore size) to remove any undissolved microparticles. The filter material should be compatible with the organic solvent used.

  • Gravimetric Analysis:

    • Transfer a precise volume of the clear filtrate into a pre-weighed, dry evaporating dish or vial.[3][4]

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator may be used.

    • Once the solvent is removed, place the dish or vial in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

    • Cool the dish or vial in a desiccator to room temperature and weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final constant weight.

    • The solubility in g/L can be calculated by dividing the mass of the dissolved solid by the volume of the filtrate taken for analysis.

    • To express the solubility in mol/L, divide the solubility in g/L by the molecular weight of this compound (142.13 g/mol ).

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, providing a visual representation of the key steps in its preparation. This workflow is based on established organic synthesis reactions.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Methylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydroxylation cluster_product Final Product cluster_purification Purification start_material 4-Fluorophenol methylation Reaction with Dimethyl Sulfate (DMS) in the presence of a base (e.g., NaOH) start_material->methylation intermediate_product 4-Fluoroanisole methylation->intermediate_product hydroxylation Ortho-hydroxylation using a suitable oxidizing agent or through a directed ortho-metalation followed by reaction with an electrophilic oxygen source. intermediate_product->hydroxylation final_product This compound hydroxylation->final_product purification Column Chromatography or Distillation final_product->purification

Plausible synthesis workflow for this compound.

This guide provides a foundational framework for researchers working with this compound. By following the detailed experimental protocol and utilizing the provided data table, the scientific community can build a robust and comparable dataset on the solubility of this important compound in various organic solvents. This information is critical for optimizing reaction conditions, developing effective purification strategies, and designing novel formulations in the pharmaceutical and agrochemical industries.

References

Spectroscopic Profile of 4-Fluoro-2-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Fluoro-2-methoxyphenol (CAS No: 450-93-1), a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₇FO₂ with a molecular weight of 142.13 g/mol . The spectroscopic data presented below has been compiled from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
~6.9 - 6.7mAr-H
~5.7s (br)OH
~3.8sOCH

Note: The chemical shifts for the aromatic protons are complex due to spin-spin coupling between the protons and with the fluorine atom. The exact chemical shifts and coupling constants would require experimental determination.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~156 (d)C -F
~148C -OH
~144C -OCH₃
~118Ar-C H
~116Ar-C H
~114Ar-C H
~56OC H₃

Note: The carbon attached to the fluorine atom is expected to appear as a doublet due to ¹JCF coupling.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The data below was obtained via Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) Spectroscopy.[1]

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (phenolic)
~3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (methoxy)
~1500StrongAromatic C=C stretch
~1200StrongC-O stretch (aryl ether)
~1100StrongC-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data below corresponds to Electron Ionization (EI) Mass Spectrometry.

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
142High[M]⁺ (Molecular Ion)
127High[M-CH₃]⁺
99Medium[M-CH₃-CO]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, a longer acquisition time and a sufficient number of scans to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.[2][3][4][5]

Methodology:

  • Sample Preparation: this compound, being a liquid at room temperature, can be analyzed neat. No special sample preparation is required.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Spectrum: Place a small drop of this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.[6][7][8]

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, the sample is heated to ensure volatilization.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[8] This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Prep Sample Preparation (Dissolving, Diluting, etc.) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy (FT-IR/ATR) Prep->IR MS Mass Spectrometry (EI-MS) Prep->MS Process Data Processing (Fourier Transform, Calibration) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

4-Fluoro-2-methoxyphenol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-Fluoro-2-methoxyphenol in Synthesis

This compound, also known as 4-fluoroguaiacol, is a valuable fluorinated building block in the fields of medicinal chemistry, agrochemistry, and materials science.[1] The strategic incorporation of a fluorine atom onto the guaiacol scaffold imparts unique physicochemical properties that are highly sought after in the design of novel molecules. The presence of fluorine can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, all of which are critical parameters in drug discovery and development.[2] This technical guide provides an in-depth overview of this compound, covering its properties, synthesis, and applications, with a focus on its utility as a versatile synthetic intermediate.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 450-93-1[3]
Molecular Formula C₇H₇FO₂[3]
Molecular Weight 142.13 g/mol [3]
Appearance Clear, slightly yellow liquid
Boiling Point 195 °C (lit.)[3]
Density 1.247 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.517 (lit.)[3]
Flash Point 101.6 °C (closed cup)

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Spectrum TypeKey Features
¹H NMR (Detailed data not available in search results)
¹³C NMR (Detailed data not available in search results)
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 142
Infrared (IR) Spectroscopy Characteristic peaks for O-H, C-H (aromatic and methyl), C-O, and C-F bonds.

Synthesis of this compound

A robust synthetic route to this compound can be achieved through a multi-step process starting from 2,4-difluoro-1-nitrobenzene. This pathway involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by reduction of the nitro group to an amine, and finally, diazotization and hydrolysis to yield the desired phenol.

Synthesis_Workflow A 2,4-Difluoro-1-nitrobenzene B Nucleophilic Aromatic Substitution (CH₃ONa/CH₃OH) A->B Step 1 C 4-Fluoro-2-methoxy-1-nitrobenzene B->C D Reduction (e.g., H₂, Pd/C) C->D Step 2 E 4-Fluoro-2-methoxyaniline D->E F Diazotization (NaNO₂, H₂SO₄, H₂O) E->F Step 3 G 4-Fluoro-2-methoxybenzenediazonium salt F->G H Hydrolysis (H₂O, heat) G->H Step 4 I This compound H->I

Synthetic workflow for this compound.
Experimental Protocol:

Step 1: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene

This step is adapted from a patented procedure for a similar synthesis.[4]

  • In a clean, dry round-bottom flask, add toluene, followed by 2,4-difluoro-1-nitrobenzene (1.0 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methanol to the reaction mass at 0 °C.

  • Add potassium tert-butoxide (in portions) to the reaction mass while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to 20 °C and stir for an additional 4 hours.

  • Decompose the reaction by adding water. Separate the organic layer, wash with brine, and dry over sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by crystallization from petroleum ether.

Step 2: Synthesis of 4-Fluoro-2-methoxyaniline

This procedure is also based on the aforementioned patent.[4]

  • In an autoclave, add methanol and 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq).

  • Add a slurry of Raney Nickel in methanol to the reaction mass under a nitrogen atmosphere.

  • Stir the reaction mixture at 25-30 °C for 10-15 minutes.

  • Pressurize the autoclave with hydrogen gas and heat the reaction mixture.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-fluoro-2-methoxyaniline.

Step 3 & 4: Diazotization and Hydrolysis to this compound

This is a general procedure for the conversion of anilines to phenols via a diazonium salt intermediate.[5]

  • Prepare a solution of 4-fluoro-2-methoxyaniline (1.0 eq) in a dilute aqueous solution of sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • To induce hydrolysis, add the diazonium salt solution to boiling water or pass steam through the solution.

  • The this compound can be isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent. Further purification can be achieved by distillation or column chromatography.

Applications as a Fluorinated Building Block

This compound is a versatile precursor for the synthesis of more complex molecules. One notable application is in the preparation of 4-halo-masked o-benzoquinones (MOBs).[6]

Reaction_Scheme A This compound B Oxidative Halogenation A->B C 4-Halo-masked o-benzoquinone B->C

Synthesis of 4-halo-masked o-benzoquinones.
Representative Experimental Protocol:

While a specific protocol for the synthesis of 4-halo-masked o-benzoquinones from this compound was not found in the search results, a general procedure for the oxidative halogenation of phenols can be followed.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) and an oxidizing agent.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 4-halo-masked o-benzoquinone.

Potential Applications in Medicinal Chemistry

The unique substitution pattern of this compound suggests its potential as a scaffold or intermediate in the development of new therapeutic agents.

  • Antimicrobial Agents: Phenolic compounds are known for their antimicrobial properties, and the presence of a fluorine atom can enhance this activity.[2]

  • Anticancer Agents: Certain derivatives of benzylphenol have demonstrated cytotoxic effects against cancer cell lines.[2]

  • Anti-inflammatory Agents: The phenolic hydroxyl group can act as a radical scavenger, suggesting potential antioxidant and anti-inflammatory effects.

Given the role of related phenolic compounds in modulating cell signaling, it is hypothesized that derivatives of this compound could potentially influence pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.[2]

Signaling_Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Ras B->C D Raf C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Cell Proliferation, Survival, Differentiation G->H I This compound Derivative I->D Hypothetical Inhibition

Hypothetical modulation of the MAPK/ERK pathway.

Safety Information

It is crucial to handle this compound with appropriate safety precautions.

Hazard StatementPrecautionary StatementReference(s)
Causes skin irritation.Wash hands thoroughly after handling.
Causes serious eye irritation.Wear protective gloves/eye protection/face protection.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray.
Use only outdoors or in a well-ventilated area.
IF ON SKIN: Wash with plenty of water.
IF IN EYES: Rinse cautiously with water for several minutes.
Store in a well-ventilated place. Keep container tightly closed.

References

The Rising Star of Medicinal Chemistry: A Technical Guide to 4-Fluoro-2-methoxyphenol and Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the pharmacological promise of 4-Fluoro-2-methoxyphenol reveals a versatile scaffold for the development of novel therapeutics targeting inflammation, cancer, and microbial infections. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its potential applications, supported by available data and detailed experimental insights.

Introduction

This compound, a fluorinated guaiacol derivative, is emerging as a molecule of significant interest in the field of medicinal chemistry. The strategic incorporation of a fluorine atom onto the guaiacol scaffold enhances its lipophilicity and metabolic stability, often leading to improved pharmacological properties. This whitepaper consolidates the current understanding of this compound, detailing its synthesis, physicochemical properties, and exploring its potential as a potent anti-inflammatory, anticancer, and antimicrobial agent.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in drug design and development.

PropertyValueReference
CAS Number 450-93-1
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol
Boiling Point 195 °C (lit.)
Density 1.247 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.517 (lit.)

Synthesis of this compound

G cluster_synthesis Proposed Synthesis of this compound guaiacol Guaiacol (2-Methoxyphenol) intermediate1 Electrophilic Fluorination guaiacol->intermediate1 Fluorinating Agent (e.g., Selectfluor) product This compound intermediate1->product purification Purification (e.g., Column Chromatography) product->purification G cluster_pathway Inhibition of NADPH Oxidase by this compound p47phox p47phox membrane Membrane Translocation p47phox->membrane p67phox p67phox p67phox->membrane p40phox p40phox p40phox->membrane rac Rac-GTP rac->membrane nox2 Nox2/p22phox membrane->nox2 assembly Active NADPH Oxidase Complex nox2->assembly ros Reactive Oxygen Species (ROS) assembly->ros inflammation Inflammation ros->inflammation compound This compound compound->assembly Inhibits Assembly G cluster_workflow Workflow for In Vitro Anti-inflammatory Assay start Seed RAW 264.7 cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect supernatant stimulate->collect griess Perform Griess Assay collect->griess measure Measure absorbance at 540 nm griess->measure end Determine NO inhibition measure->end

The Rising Potential of 4-Fluoro-2-methoxyphenol Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established approach in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. When combined with the proven bioactivity of phenolic scaffolds, this strategy gives rise to compounds with significant therapeutic potential. This technical guide delves into the burgeoning field of 4-fluoro-2-methoxyphenol derivatives, with a particular focus on a well-documented class: chalcones and their corresponding dihydropyrazole cyclization products derived from the closely related 4-fluoro-2-hydroxyacetophenone. These derivatives have demonstrated promising antioxidant, anti-inflammatory, and analgesic properties, making them attractive candidates for further investigation and development. This document provides a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms of action, tailored for researchers and professionals in the pharmaceutical sciences.

Synthesis of Bioactive Derivatives

The primary synthetic route to the most studied bioactive derivatives in this class begins with 4-fluoro-2-hydroxyacetophenone. This starting material can be synthesized from this compound via demethylation. The subsequent synthesis of chalcones and their cyclization to dihydropyrazoles is a robust and well-documented process.

General Synthesis Workflow

Synthesis_Workflow cluster_chalcone Chalcone Synthesis cluster_pyrazole Dihydropyrazole Synthesis A 4-Fluoro-2-hydroxyacetophenone C Claisen-Schmidt Condensation (Ethanol, NaOH, RT) A->C B Substituted Benzaldehydes B->C D 4'-Fluoro-2'-hydroxychalcone Derivatives C->D E 4'-Fluoro-2'-hydroxychalcone Derivatives G Cyclization Reaction (Ethanol, Reflux) E->G F Hydrazine Hydrate F->G H 3,5-Diaryl-4,5-dihydropyrazole Derivatives G->H

Synthetic pathway for 4'-fluoro-2'-hydroxychalcones and their dihydropyrazole derivatives.

Experimental Protocols

Synthesis of 4'-Fluoro-2'-hydroxychalcones (General Procedure)
  • Reaction Setup: Dissolve 4'-fluoro-2'-hydroxyacetophenone and an appropriately substituted benzaldehyde in ethanol.

  • Catalysis: Add a catalytic amount of a base, such as sodium hydroxide, to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-6 hours.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography. Upon completion, neutralize the reaction mixture and isolate the crude product. Purify the chalcone derivative by recrystallization or column chromatography.[1]

Synthesis of 3,5-Diaryl-4,5-dihydropyrazoles (General Procedure)
  • Reaction Setup: Dissolve the synthesized 4'-fluoro-2'-hydroxychalcone derivative in ethanol.

  • Reagent Addition: Add hydrazine hydrate to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography. After completion, cool the reaction mixture and isolate the precipitated product. Purify the dihydropyrazole derivative by recrystallization.[1]

Bioactivity of this compound Derivatives

A series of 4'-fluoro-2'-hydroxychalcones and their corresponding dihydropyrazole derivatives have been evaluated for their antioxidant, anti-inflammatory, and analgesic activities. The quantitative data from these studies are summarized below.

Antioxidant Activity

The antioxidant potential of these derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined. A lower IC50 value indicates higher antioxidant activity.

CompoundSubstituents on Phenyl Ring BDerivative TypeIC50 (µg/mL)
5a 2,4-dimethoxyChalcone190.56
5b 3,4-dimethoxyChalcone225.07
5c 4-thiomethylChalcone283.13
5d 4-methoxyChalcone263.77
6a 2,4-dimethoxyDihydropyrazole79.80
6b 3,4-dimethoxyDihydropyrazole101.17
6c 4-thiomethylDihydropyrazole199.20
6d 4-methoxyDihydropyrazole160.50

Data sourced from a study on novel 4'-fluoro-2'-hydroxychalcone derivatives.[1]

Anti-inflammatory Activity

The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model. The percentage of edema inhibition was measured at different time points after administration of the test compounds.

CompoundSubstituents on Phenyl Ring BDerivative Type% Inhibition of Edema (at 6 hours)
5a 2,4-dimethoxyChalcone19
5b 3,4-dimethoxyChalcone30
5c 4-thiomethylChalcone48
5d 4-methoxyChalcone54
6a 2,4-dimethoxyDihydropyrazole6
6b 3,4-dimethoxyDihydropyrazole62
6c 4-thiomethylDihydropyrazole48
6d 4-methoxyDihydropyrazole74
Celecoxib -Reference Drug78

Data sourced from a study on novel 4'-fluoro-2'-hydroxychalcone derivatives.[1]

Mechanism of Action: Targeting the COX Pathway

The anti-inflammatory effects of these derivatives are believed to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.

Hypothesized Signaling Pathway

Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative This compound Derivative Derivative->COX2 Inhibition

Inhibition of the COX-2 pathway by this compound derivatives.

Docking studies have suggested that these chalcone and dihydropyrazole derivatives can fit into the active site of the COX-2 enzyme, which supports this proposed mechanism of action.[1]

Detailed Bioassay Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). From this, prepare a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds in the same solvent.

  • Assay Procedure: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH working solution with varying concentrations of the test compounds.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay
  • Animal Model: Use adult rats (e.g., Wistar or Sprague-Dawley).

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specified dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).

  • Calculation: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Hot Plate Test for Analgesic Activity
  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Animal Model: Use mice or rats.

  • Baseline Measurement: Place each animal on the hot plate and record the latency time for a response, such as licking the paws or jumping. This is the baseline reaction time. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the test compounds to the animals.

  • Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record the reaction time.

  • Evaluation: An increase in the reaction time compared to the baseline indicates an analgesic effect.

Conclusion and Future Directions

The derivatives of this compound, particularly the chalcones and dihydropyrazoles synthesized from its hydroxylated analogue, represent a promising class of compounds with multifaceted biological activities. The presence of the fluorine atom and the phenolic scaffold likely contributes to their potent antioxidant and anti-inflammatory effects, with a plausible mechanism involving the inhibition of the COX-2 enzyme.

The data presented in this guide underscore the potential of these compounds as leads for the development of novel therapeutic agents for inflammatory conditions and diseases associated with oxidative stress. Future research should focus on:

  • Expanding the chemical diversity: Synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR).

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and toxicological profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) and safety profiles of the most promising candidates.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore and harness the therapeutic potential of this compound derivatives.

References

Safety and handling precautions for 4-Fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for this compound (CAS No: 450-93-1). The information is compiled from various safety data sheets and chemical databases to ensure a thorough guide for laboratory and industrial settings.

Chemical Identification and Physical Properties

This compound, also known as 4-Fluoroguaiacol, is a fluorinated organic compound used in various chemical syntheses.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 450-93-1[3][4][5]
Molecular Formula C₇H₇FO₂[3][4]
Molecular Weight 142.13 g/mol [4][6]
Appearance Colorless to light yellow clear liquid[1][4][7]
Boiling Point 195 °C (lit.)[4][7]
Density 1.247 g/mL at 25 °C (lit.)[4]
Flash Point 101.4 - 101.6 °C (214.9 - 215 °F) - closed cup[3][4][7]
Refractive Index n20/D 1.517 (lit.)[4]
Storage Temperature Room Temperature, under inert atmosphere[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is based on its potential to cause skin, eye, and respiratory irritation.[6]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation
Acute Toxicity (Oral, Dermal, Inhalation) Category 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled

Signal Word: Warning[3][4]

Hazard Pictogram:

  • alt text

Precautionary Statements: [3][4][8]

  • Prevention: P261, P264, P271, P280

  • Response: P302+P352, P304+P340, P305+P351+P338, P312

  • Storage: P403+P233, P405

  • Disposal: P501

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling Procedures
  • Avoid all personal contact, including inhalation of vapors.[8]

  • Use only in a well-ventilated area or under a chemical fume hood.[7][8]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[3][7][8]

  • Do not eat, drink, or smoke when handling the substance.[1][8]

  • Wash hands and any exposed skin thoroughly after handling.[3][7][8]

  • Keep containers securely sealed when not in use.[8]

  • Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[7]

Safe_Handling_Workflow start Start Handling Procedure prep Verify Fume Hood Operation & Gather Materials start->prep ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep->ppe handling Handle this compound - Avoid inhalation & contact - Keep container sealed ppe->handling end_ops Complete Work & Secure Container handling->end_ops cleanup Clean Work Area Dispose of Waste Properly end_ops->cleanup decontaminate Remove & Decontaminate PPE Launder Clothing Separately cleanup->decontaminate wash Wash Hands Thoroughly decontaminate->wash end End Procedure wash->end

Caption: General workflow for safely handling this compound.

Storage Conditions
  • Store in a dry, cool, and well-ventilated place.[3][7]

  • Keep containers tightly closed to prevent moisture contact.[7][8]

  • Store locked up.[3][7]

  • Use polyethylene or polypropylene containers as recommended by the manufacturer.[8]

  • Ensure all containers are clearly labeled and free from leaks.[8]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential to prevent exposure.

  • Engineering Controls: Work should be performed in a well-ventilated area, preferably within a chemical fume hood to maintain safe atmospheric conditions.[7][8] Eyewash stations and safety showers must be readily accessible.[9]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[7][8]

  • Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors (e.g., type ABEK).[7]

PPE_Selection_Logic start Task Assessment routine Routine Handling (Small Quantities, Fume Hood) start->routine Low Exposure Risk spill Spill or Poor Ventilation start->spill High Exposure Risk ppe_routine Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat routine->ppe_routine ppe_spill Enhanced PPE: - Chemical Goggles & Face Shield - Chemical Resistant Gloves - Protective Clothing - Approved Respirator spill->ppe_spill

Caption: Logic for selecting appropriate PPE based on exposure risk.

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure. Seek medical attention for all exposure incidents.[7][10]

First_Aid_Response cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Follow-Up inhalation Inhalation move_air Move to fresh air. If breathing is difficult, give oxygen. inhalation->move_air skin Skin Contact wash_skin Remove contaminated clothing. Wash skin with plenty of soap & water for 15 min. skin->wash_skin eye Eye Contact rinse_eye Rinse cautiously with water for at least 15 min. Remove contact lenses if possible. eye->rinse_eye ingestion Ingestion rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth medical Seek Immediate Medical Attention move_air->medical wash_skin->medical rinse_eye->medical rinse_mouth->medical

Caption: First aid procedures for different routes of exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][7] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[7][10]

  • Skin Contact: Immediately remove contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][9][10] If skin irritation occurs, get medical advice.[3]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting.[11][12] Rinse the mouth with water.[1][7] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][7][12]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[12] Water spray may be inefficient.[13]

  • Hazards: The substance is not considered a significant fire risk, but containers may burn.[8] Thermal decomposition can release corrosive and irritating gases and vapors, such as hydrogen fluoride.[7][8]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][12] Cool fire-exposed containers with a water spray from a protected location.[8]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area.[8] Avoid breathing vapors and ensure adequate ventilation.[8] Wear full protective equipment as described in Section 4.[8]

  • Environmental Precautions: Prevent spillage from entering drains or waterways.[8]

  • Containment and Cleanup:

    • Minor Spills: Absorb the spill with inert material such as sand, earth, or vermiculite.[8] Collect the material into a suitable, labeled container for disposal.[8]

    • Major Spills: Clear the area and move upwind.[8] Alert the fire brigade.[8] Contain the spill using sand or earth.[8] Collect recoverable product into labeled containers.[8] After cleanup, decontaminate all protective equipment before reuse.[8]

Spill_Response_Plan spill Spill Detected minor Minor Spill spill->minor Small, Contained major Major Spill spill->major Large, Uncontained ppe Ensure Proper PPE is Worn minor->ppe evacuate Evacuate Area & Move Upwind major->evacuate contain_minor Contain & Absorb with Inert Material (Sand, Vermiculite) ppe->contain_minor collect_minor Collect into Labeled Waste Container contain_minor->collect_minor clean_minor Clean & Decontaminate Area collect_minor->clean_minor alert Alert Emergency Services (Fire Brigade) evacuate->alert contain_major Contain Spill with Sand/Earth Prevent Entry into Waterways alert->contain_major collect_major Collect Recoverable Product for Recycling/Disposal contain_major->collect_major decon_major Decontaminate Personnel & Equipment collect_major->decon_major

Caption: Response workflow for minor and major spills.

Disposal Considerations

Dispose of waste contents and containers in accordance with local, regional, and national regulations.[3][7] Waste should be handled by an approved waste disposal plant.[1][7] Do not allow the chemical to enter drains or the environment.

Disclaimer: This guide is intended for informational purposes for trained professionals. It is not a substitute for a formal safety data sheet (SDS) or professional safety training. Always refer to the specific SDS provided by the manufacturer before handling this chemical.

References

Commercial Suppliers and Technical Profile of 4-Fluoro-2-methoxyphenol (97% Purity)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxyphenol is a fluorinated guaiacol derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules. As a versatile building block, it serves as a crucial intermediate in the synthesis of complex organic compounds, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the commercial availability of this compound at 97% purity, along with detailed experimental protocols for its synthesis and analysis, and an examination of the biological signaling pathways modulated by structurally related methoxyphenols.

Commercial Availability

A number of chemical suppliers offer this compound with a purity of 97% or greater. The following table summarizes the offerings from prominent vendors, including CAS number, molecular formula, and available quantities. Pricing information is subject to change and should be verified on the respective supplier websites.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurityAvailable Quantities
Sigma-Aldrich This compound450-93-1C₇H₇FO₂142.13 g/mol 97%5 g[1]
Thermo Scientific This compound450-93-1C₇H₇FO₂142.13 g/mol 97%1 g, 25 g[2][3]
CP Lab Safety This compound450-93-1C₇H₇FO₂142.13 g/mol min 97% (GC)100 g[4]

Physicochemical Properties

PropertyValueReference
Boiling Point 195 °C (lit.)[1]
Density 1.247 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.517 (lit.)[1]
Flash Point 101.6 °C (closed cup)[1]

Experimental Protocols

Synthesis of this compound

While a direct, detailed protocol for the synthesis of this compound was not found in the immediate search, a plausible and commonly employed synthetic route is the selective methoxylation of a suitable precursor. The following protocol is adapted from the synthesis of a structurally related compound, 4-fluoro-2-methoxy-l-nitrobenzene, from 2,4-difluoro-1-nitrobenzene, which illustrates the selective methoxylation of a fluorinated benzene ring.[3]

Reaction Scheme:

A potential synthetic route could involve the selective formylation and subsequent Baeyer-Villiger oxidation of 3-fluoroanisole. An alternative, more direct approach adapted from related syntheses would be the selective methoxylation of 4-fluorocatechol, though this may present challenges with regioselectivity. A multi-step synthesis starting from 2,4-difluoronitrobenzene is outlined in a patent for a related compound and can be adapted.[3]

Materials:

  • 2,4-Difluoronitrobenzene

  • Methanol

  • Potassium tert-butoxide

  • Toluene

  • Hydrochloric acid

  • Raney Nickel

  • Sodium Nitrite

  • Sulfuric Acid

  • Water

Procedure:

  • Preparation of 4-fluoro-2-methoxy-l-nitrobenzene: In a round bottom flask, dissolve 2,4-difluoronitrobenzene in toluene. Cool the mixture to 0°C and slowly add methanol. Add potassium tert-butoxide portion-wise while maintaining the temperature at 0°C. Stir for 15-30 minutes at 0°C, then allow the reaction to warm to 20°C and stir for 4 hours. Quench the reaction with water.[3]

  • Reduction to 4-fluoro-2-methoxyaniline: The resulting 4-fluoro-2-methoxy-l-nitrobenzene is reduced to the corresponding aniline. In an autoclave, charge methanol and 4-fluoro-2-methoxy-l-nitrobenzene. Add a slurry of Raney Nickel in methanol under a nitrogen atmosphere. Pressurize the autoclave with hydrogen gas and heat to facilitate the reduction.

  • Diazotization and Hydrolysis: Prepare a solution of 4-fluoro-2-methoxyaniline in aqueous sulfuric acid and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise to form the diazonium salt. The resulting diazonium salt solution is then added to boiling water to hydrolyze the diazonium group to a hydroxyl group, yielding this compound.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quality Control and Characterization: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity and confirming the identity of this compound. Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve chromatographic performance.

Materials:

  • This compound sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • Pyridine (anhydrous)

  • Ethyl acetate (HPLC grade)

Procedure:

  • Sample Preparation: Dissolve a small amount (1-5 mg) of the this compound sample in ethyl acetate.

  • Derivatization: To the sample solution, add an excess of the silylating agent (MSTFA with 1% TMCS) and a small amount of pyridine. Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl group to its trimethylsilyl (TMS) ether.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a non-polar capillary column (e.g., DB-5MS). A typical temperature program would be an initial hold at a lower temperature (e.g., 80°C) followed by a ramp to a higher temperature (e.g., 280°C) to ensure separation of the analyte from any impurities.

    • Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode. The resulting mass spectrum of the TMS-derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification.

Biological Activity and Signaling Pathways

While specific studies on the biological signaling pathways directly modulated by this compound are limited, research on structurally similar methoxyphenolic compounds provides valuable insights into their potential mechanisms of action. For instance, 2-methoxy-4-vinylphenol, a naturally occurring phenolic compound, has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[5]

Inhibition of NF-κB and MAPK Signaling Pathways

LPS (lipopolysaccharide), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in immune cells such as macrophages. This activation leads to the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE₂). The expression of the enzymes responsible for their production, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is controlled by the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling cascades.

2-methoxy-4-vinylphenol has been demonstrated to inhibit the LPS-induced production of NO and PGE₂ by suppressing the expression of iNOS and COX-2 in RAW264.7 macrophage cells.[5] This inhibitory effect is achieved through the suppression of both the NF-κB and MAPK pathways. Specifically, it was shown to prevent the translocation of the p65 subunit of NF-κB into the nucleus by inhibiting the degradation of its inhibitor, IκB.[5] Furthermore, it was observed to block the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK.[5]

The following diagram illustrates the inhibitory effect of a methoxyphenolic compound on these pro-inflammatory signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway p_IKK p-IKK IKK->p_IKK Phosphorylation IκB IκB NFκB NF-κB (p65/p50) p_IκB p-IκB IκB->p_IκB NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocation p_MAPK p-MAPK MAPK_pathway->p_MAPK Phosphorylation p_IKK->IκB Phosphorylates p_IκB->NFκB Releases Methoxyphenol This compound (or related analog) Methoxyphenol->p_IKK Inhibits Methoxyphenol->p_MAPK Inhibits Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2) NFκB_nuc->Gene_expression Induces G start Start: Precursor Materials reaction Chemical Synthesis (e.g., Diazotization & Hydrolysis) start->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup drying Drying of Organic Phase (e.g., with Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Flash Column Chromatography) concentration->purification analysis Purity & Identity Confirmation (GC-MS, NMR) purification->analysis final_product Pure this compound (97% Purity) analysis->final_product

References

Methodological & Application

Synthesis of 4-Halo-Masked o-Benzoquinones Using 4-Fluoro-2-methoxyphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-halo-masked o-benzoquinones, versatile intermediates in organic synthesis, utilizing 4-fluoro-2-methoxyphenol as a key starting material. The primary transformation involves the oxidative dearomatization of this compound to generate the corresponding 4-fluoro-masked o-benzoquinone (o-quinone monoketal) in situ. This protocol offers a reliable method for accessing these valuable building blocks, which can be subsequently employed in various cycloaddition reactions to construct complex molecular architectures. Furthermore, this note discusses the potential biological implications of halo-benzoquinones, including their role in inducing oxidative stress and modulating key cellular signaling pathways.

Introduction

Masked o-benzoquinones (MOBs), specifically 6,6-dimethoxycyclohexa-2,4-dienones, are highly reactive and synthetically useful intermediates.[1][2] Their diene system allows them to participate in Diels-Alder reactions, providing access to highly functionalized bicyclo[2.2.2]octenone scaffolds.[3] The introduction of a halogen atom at the 4-position can modulate the electronic properties and reactivity of the diene, making 4-halo-masked o-benzoquinones particularly interesting for the synthesis of novel compounds.[3] this compound is a commercially available precursor for the generation of 4-fluoro-masked o-benzoquinones. The key synthetic step is an oxidative dearomatization, often achieved using hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA).[3]

Halogenated quinones, in general, have been identified as a class of compounds with significant biological activity. They are known to induce cellular responses through the generation of reactive oxygen species (ROS), leading to oxidative stress and downstream effects on cellular signaling.[1][4] Understanding the synthesis and biological context of these molecules is crucial for their application in medicinal chemistry and drug development.

Data Presentation

Table 1: Synthesis of 4-Fluoro-6,6-dimethoxycyclohexa-2,4-dienone

PrecursorReagentSolventReaction TimeYield (%)Reference
This compoundPhenyliodine(III) diacetate (PIDA)Methanol10 min85[3]

Experimental Protocols

Synthesis of 4-Fluoro-6,6-dimethoxycyclohexa-2,4-dienone

This protocol is adapted from the work of Peddinti and coworkers.[3]

Materials:

  • This compound

  • Phenyliodine(III) diacetate (PIDA)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add phenyliodine(III) diacetate (PIDA) (1.1 mmol) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 10 minutes.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 4-fluoro-6,6-dimethoxycyclohexa-2,4-dienone.

Characterization Data for 4-Fluoro-6,6-dimethoxycyclohexa-2,4-dienone:

  • Yield: 85%[3]

  • ¹H NMR (400 MHz, CDCl₃): δ 6.95 (dd, J = 10.0, 2.8 Hz, 1H), 6.34 (dd, J = 10.0, 2.0 Hz, 1H), 6.10 (dd, J = 12.4, 2.8 Hz, 1H), 3.30 (s, 6H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 178.9, 153.2 (d, J = 252.0 Hz), 140.1 (d, J = 12.0 Hz), 130.4, 122.9 (d, J = 24.0 Hz), 95.5, 51.9 (2C).

Note: The provided NMR data is based on the characterization of similar compounds and typical chemical shifts. For precise data, refer to the supplementary information of the cited literature.

Mandatory Visualization

Experimental Workflow

experimental_workflow start Start step1 Dissolve this compound in anhydrous Methanol start->step1 step2 Add Phenyliodine(III) diacetate (PIDA) step1->step2 step3 Stir at Room Temperature (10 min) step2->step3 step4 Remove Solvent (under reduced pressure) step3->step4 step5 Purify by Column Chromatography step4->step5 end 4-Fluoro-6,6-dimethoxy- cyclohexa-2,4-dienone step5->end

Caption: Workflow for the synthesis of 4-fluoro-masked o-benzoquinone.

Potential Signaling Pathways Affected by Halobenzoquinones

Halobenzoquinones are known to induce oxidative stress, which can impact various cellular signaling pathways.[1][5]

1. Induction of Oxidative Stress via Reactive Oxygen Species (ROS) Generation

oxidative_stress_pathway HBQ 4-Halo-masked o-benzoquinone Cell Cellular Environment HBQ->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS interacts with GSH Glutathione Depletion ROS->GSH DNA_damage DNA Damage ROS->DNA_damage Protein_damage Protein Damage ROS->Protein_damage Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress DNA_damage->Oxidative_Stress Protein_damage->Oxidative_Stress

Caption: Induction of oxidative stress by 4-halo-masked o-benzoquinones.

2. Modulation of RAS and PI3K-AKT Signaling Pathways

Some studies have shown that halobenzoquinones can impact cancer-related signaling pathways such as the RAS and PI3K-AKT pathways.[5]

ras_pi3k_akt_pathway HBQ Halobenzoquinones Cell_Stress Cellular Stress HBQ->Cell_Stress RAS RAS Signaling Pathway Cell_Stress->RAS may impact PI3K_AKT PI3K-AKT Signaling Pathway Cell_Stress->PI3K_AKT may impact Proliferation Cell Proliferation RAS->Proliferation Survival Cell Survival PI3K_AKT->Survival Metabolism Dysregulated Metabolism PI3K_AKT->Metabolism

Caption: Potential impact of halobenzoquinones on cellular signaling.

References

Application Notes and Protocols: Synthesis of Fluorinated Masked o-Benzoquinones and their Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] Masked o-benzoquinones are versatile synthetic intermediates, particularly in the construction of complex polycyclic scaffolds via Diels-Alder reactions.[2] This application note details the synthesis of a key fluorinated building block, 4-fluoro-6,6-dimethoxycyclohexa-2,4-dienone (a fluorinated masked o-benzoquinone), from 4-fluoro-2-methoxyphenol and its subsequent use in the synthesis of fluorinated bicyclo[2.2.2]octenone derivatives. These derivatives are valuable scaffolds in the development of novel therapeutics.[3][4]

Synthesis of 4-Fluoro-6,6-dimethoxycyclohexa-2,4-dienone

The synthesis of the fluorinated masked o-benzoquinone is achieved through the oxidation of this compound using a hypervalent iodine reagent, phenyliodine(III) diacetate (PIDA), in methanol. This method provides a stable and isolable masked o-benzoquinone.[2][5]

Reaction Scheme

G cluster_0 Oxidation of this compound This compound Product This compound->Product Oxidation PIDA Phenyliodine(III) diacetate (PIDA) Methanol (Solvent)

Caption: Oxidation of this compound to its masked o-benzoquinone.

Experimental Protocol: Synthesis of 4-Fluoro-6,6-dimethoxycyclohexa-2,4-dienone
  • Reaction Setup: To a solution of this compound (1.0 mmol) in methanol (10 mL), add phenyliodine(III) diacetate (PIDA) (1.1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure 4-fluoro-6,6-dimethoxycyclohexa-2,4-dienone.

Characterization Data
CompoundFormulaMWAppearance1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
4-Fluoro-6,6-dimethoxycyclohexa-2,4-dienoneC8H9FO3172.15Yellow oil6.95 (dd, J = 10.5, 2.5 Hz, 1H), 6.35 (dd, J = 10.5, 2.0 Hz, 1H), 6.10 (d, J = 2.0 Hz, 1H), 3.30 (s, 6H)184.2, 158.5 (d, J = 250 Hz), 145.1, 125.8 (d, J = 25 Hz), 118.9 (d, J = 10 Hz), 97.2, 52.1

Diels-Alder Reaction of Fluorinated Masked o-Benzoquinone

The in situ generated or isolated 4-fluoro-6,6-dimethoxycyclohexa-2,4-dienone readily participates in [4+2] cycloaddition reactions with a variety of dienophiles to yield highly functionalized fluorinated bicyclo[2.2.2]octenone derivatives. These reactions proceed with high regio- and stereoselectivity.[2][5]

General Reaction Scheme

G cluster_1 Diels-Alder Cycloaddition Masked_o-benzoquinone Bicyclo_octenone Masked_o-benzoquinone->Bicyclo_octenone [4+2] Cycloaddition Dienophile Dienophile (e.g., Methyl Acrylate)

Caption: Diels-Alder reaction of the fluorinated masked o-benzoquinone.

Experimental Workflow

G A Dissolve this compound in Methanol B Add Dienophile A->B C Add Phenyliodine(III) diacetate (PIDA) B->C D Stir at Specified Temperature (Room Temperature or 50°C) C->D E Monitor Reaction by TLC D->E F Solvent Evaporation E->F G Column Chromatography Purification F->G H Characterize Product (NMR, IR, MS) G->H

Caption: Experimental workflow for the one-pot synthesis of fluorinated bicyclo[2.2.2]octenones.

Experimental Protocols for Diels-Alder Reactions

Method A: Room Temperature

  • To a solution of this compound (1.0 mmol) and the desired dienophile (5.0 mmol) in methanol (10 mL), add PIDA (1.1 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the bicyclo[2.2.2]octenone product.

Method B: Elevated Temperature

  • To a solution of this compound (1.0 mmol) and the desired dienophile (5.0 mmol) in methanol (10 mL), add PIDA (1.1 mmol).

  • Heat the reaction mixture to 50°C and stir for 1 hour.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Diels-Alder Reaction Data with Various Dienophiles
DienophileProductMethodTime (h)Yield (%)
Methyl acrylateMethyl 2-fluoro-1,4-dimethoxy-3-oxobicyclo[2.2.2]oct-7-ene-5-carboxylateA2461
B172
Methyl methacrylateMethyl 2-fluoro-5-methyl-1,4-dimethoxy-3-oxobicyclo[2.2.2]oct-7-ene-5-carboxylateA2465
B175
Methyl vinyl ketone5-Acetyl-2-fluoro-1,4-dimethoxybicyclo[2.2.2]oct-7-en-3-oneA2470
B182

Applications in Drug Discovery

The fluorinated bicyclo[2.2.2]octenone core is a rigid, three-dimensional scaffold that can be further elaborated to access a wide range of structurally diverse molecules. The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of these compounds. Bridged bicyclic compounds are increasingly utilized as bioisosteres for planar aromatic rings in drug design, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[3] The synthetic accessibility of these fluorinated scaffolds opens up new avenues for the exploration of novel chemical space in the pursuit of new therapeutic agents for a variety of diseases.[4]

Conclusion

This application note provides a detailed protocol for the synthesis of 4-fluoro-6,6-dimethoxycyclohexa-2,4-dienone from this compound and its subsequent application in the construction of fluorinated bicyclo[2.2.2]octenone derivatives through Diels-Alder reactions. The presented methodologies are robust and provide good to excellent yields of the desired products. The resulting fluorinated bicyclic compounds are valuable building blocks for medicinal chemistry and drug discovery programs, offering unique three-dimensional structures with the potential for enhanced biological activity and improved pharmacokinetic profiles.

References

Application Notes and Protocols for the Polymerization of 4-Fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(4-fluoro-2-methoxyphenol), a fluorinated polymer with potential applications in materials science and drug development. The methodologies described are based on established principles of enzymatic and oxidative polymerization of phenolic compounds.

Introduction

Poly(this compound) is a polymer whose properties can be tailored for various applications, leveraging the unique characteristics imparted by the fluorine and methoxy substituents on the aromatic ring. The polymerization of its monomer, this compound, can be achieved through several methods, with enzymatic and oxidative polymerizations being two prominent approaches. Enzymatic polymerization, often utilizing horseradish peroxidase (HRP), offers a green and selective route under mild conditions. In contrast, oxidative coupling polymerization provides a chemical method for synthesizing the polymer. The resulting polymer's structure, molecular weight, and polydispersity can be controlled by adjusting the reaction parameters.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic polymerization of a structurally similar monomer, 4-methoxyphenol, which can serve as a reference for the polymerization of this compound.

Table 1: Reaction Conditions for Enzymatic Polymerization of 4-Methoxyphenol

ParameterValue
Monomer4-Methoxyphenol
CatalystHorseradish Peroxidase (HRP)
Oxidizing AgentHydrogen Peroxide (H₂O₂)
Solvent SystemAqueous micelle system (Sodium Dodecyl Sulfate)
TemperatureRoom Temperature
Reaction TimeNot Specified

Table 2: Polymer Characterization Data for Poly(4-methoxyphenol) [1]

PropertyValue
Yield High (exact value not specified)
Number-Average Molecular Weight (Mn) ~1000 g/mol
Polymer Structure Contains both phenylene and oxyphenylene units
Solubility Soluble in acetone, DMF, DMSO, and THF

Experimental Protocols

Protocol 1: Enzymatic Polymerization using Horseradish Peroxidase (HRP)

This protocol describes the synthesis of poly(this compound) using horseradish peroxidase as a catalyst.

Materials:

  • This compound (monomer)

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Phosphate Buffer (pH 7.0)

  • Methanol (or other suitable organic solvent like dioxane or acetone)

  • Deionized Water

  • Dialysis membrane (MWCO 1,000)

Procedure:

  • Monomer Solution Preparation: In a reaction vessel, dissolve this compound in a mixture of phosphate buffer (pH 7.0) and methanol. A 1:1 (v/v) ratio of buffer to organic solvent is a good starting point. The monomer concentration can be in the range of 10-50 mM.

  • Catalyst Addition: To the stirred monomer solution, add horseradish peroxidase to a final concentration of 1-5 mg/mL.

  • Initiation of Polymerization: Slowly add a stoichiometric amount of hydrogen peroxide (relative to the monomer) to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 24 hours. The formation of a precipitate may be observed as the polymer is insoluble in the reaction medium.

  • Termination and Polymer Isolation: After 24 hours, stop the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite) to quench any remaining peroxidase activity. Collect the precipitated polymer by filtration or centrifugation.

  • Purification: Wash the collected polymer several times with deionized water and then with methanol to remove unreacted monomer and catalyst.

  • Further Purification (Optional): For higher purity, the polymer can be redissolved in a suitable solvent (e.g., DMF or DMSO) and purified by dialysis against deionized water for 48 hours using a dialysis membrane with a molecular weight cutoff of 1,000 Da.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight.

Protocol 2: Chemical Oxidative Coupling Polymerization

This protocol outlines a chemical method for the polymerization of this compound.

Materials:

  • This compound (monomer)

  • Iron(III) chloride (FeCl₃) or another suitable oxidant (e.g., ammonium persulfate)

  • Chloroform or other suitable organic solvent

  • Methanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a dry reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in chloroform to a concentration of approximately 0.1 M.

  • Oxidant Addition: In a separate flask, prepare a solution of iron(III) chloride in a minimal amount of a compatible solvent (e.g., nitromethane or ether) or use it as a solid. Add the oxidant to the monomer solution dropwise or in small portions at room temperature while stirring vigorously. A typical molar ratio of oxidant to monomer is 2:1.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The solution may change color, and a precipitate may form.

  • Polymer Precipitation: After the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Collect the precipitate by filtration and wash it thoroughly with methanol to remove unreacted monomer and residual oxidant. Subsequently, wash the polymer with deionized water.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification monomer This compound mixing Mixing & Dissolving monomer->mixing solvent Solvent System (e.g., Buffer/MeOH) solvent->mixing catalyst Catalyst (e.g., HRP) polymerization Polymerization (24h, RT) catalyst->polymerization oxidant Oxidant (e.g., H2O2) oxidant->polymerization mixing->polymerization precipitation Precipitation (in Methanol) polymerization->precipitation washing Washing (MeOH & H2O) precipitation->washing drying Drying (Vacuum Oven) washing->drying product Poly(this compound) drying->product signaling_pathway Monomer Phenolic Monomer (this compound) PhenoxyRadical Phenoxy Radical Monomer->PhenoxyRadical Hydrogen Abstraction HRP Horseradish Peroxidase (HRP) HRP_I HRP Compound I (Activated Enzyme) HRP->HRP_I Oxidation H2O2 Hydrogen Peroxide (H2O2) Polymer Poly(this compound) PhenoxyRadical->Polymer Radical Coupling

References

Application Notes and Protocols: 4-Fluoro-2-methoxyphenol as a Key Intermediate in the Synthesis of Osimertinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-fluoro-2-methoxyphenol as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. The following sections detail a synthetic route to a key precursor of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, along with the relevant biological pathways and experimental protocols.

Introduction

This compound is a versatile substituted phenol that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a reactive hydroxyl group, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). This document focuses on its application in the synthesis of a key intermediate for Osimertinib (AZD9291), a targeted therapy for non-small cell lung cancer (NSCLC) with specific EGFR mutations.

Synthetic Application: Pathway to an Osimertinib Intermediate

The following multi-step synthesis transforms this compound into N1-(2-(dimethylamino)ethyl)-5-fluoro-4-methoxy-N1-methylbenzene-1,2-diamine, a crucial intermediate in the industrial synthesis of Osimertinib.

Synthetic Workflow

Caption: Synthetic workflow from this compound to a key Osimertinib intermediate.

Quantitative Data Summary

The following tables summarize the quantitative data for each step in the synthesis of the Osimertinib intermediate.

Table 1: Nitration of this compound

ParameterValueReference
Starting MaterialThis compoundAdapted from[1][2]
ReagentsNitric Acid, Sulfuric Acid[1][2]
SolventDichloromethane[2]
Temperature0 °C to room temperature[2]
Reaction Time3 hours[2]
Yield ~93% [2]
Product4-Fluoro-2-methoxy-5-nitrophenol[1][2]

Table 2: Nucleophilic Aromatic Substitution

ParameterValueReference
Starting Material4-Fluoro-2-methoxy-5-nitrophenol[3]
ReagentsN,N,N'-trimethylethane-1,2-diamine, DIPEA[3]
SolventN,N-Dimethylacetamide (DMAc)[3]
Temperature80 °C[3]
Reaction Time5 hours[3]
Yield ~97.4% [3]
ProductN'-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N,N-dimethylacetimidamide[3]

Table 3: Reduction of the Nitro Group

ParameterValueReference
Starting MaterialN'-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N,N-dimethylacetimidamideAdapted from[4]
ReagentsHydrogen (H2), Palladium on Carbon (Pd/C)[4]
SolventMethanol[4]
Temperature35 °C[4]
Reaction Time48 hours[4]
Yield High (quantitative) [4]
ProductN1-(2-(dimethylamino)ethyl)-5-fluoro-4-methoxy-N1-methylbenzene-1,2-diamine[4]

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-methoxy-5-nitrophenol

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (approx. 3.5 eq) dropwise while maintaining the temperature at 0 °C.[2]

  • Add concentrated nitric acid (1.5 eq) dropwise to the stirring solution, keeping the temperature at 0 °C.[2]

  • Stir the reaction mixture at 0 °C for 3 hours.[2]

  • Carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH of the aqueous layer is approximately 8.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography if necessary.

Step 2: Synthesis of N'-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N,N-dimethylacetimidamide

Materials:

  • 4-Fluoro-2-methoxy-5-nitrophenol

  • N,N,N'-trimethylethane-1,2-diamine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylacetamide (DMAc)

  • Sodium Hydroxide (NaOH) aqueous solution

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser.

Procedure:

  • In a round-bottom flask, combine 4-fluoro-2-methoxy-5-nitrophenol (1.0 eq), N,N,N'-trimethylethane-1,2-diamine (1.3 eq), and diisopropylethylamine (1.3 eq) in N,N-dimethylacetamide.[3]

  • Heat the reaction mixture to 80 °C and stir for 5 hours.[3]

  • After completion, cool the reaction mixture and add a NaOH aqueous solution.[3]

  • Filter the resulting mixture and dry the solid under vacuum to yield the product.[3]

Step 3: Synthesis of N1-(2-(dimethylamino)ethyl)-5-fluoro-4-methoxy-N1-methylbenzene-1,2-diamine

Materials:

  • N'-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N,N-dimethylacetimidamide

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) source

  • Hydrogenation reactor or similar apparatus.

Procedure:

  • Dissolve the nitro compound (1.0 eq) in methanol in a suitable hydrogenation vessel.[4]

  • Add 10% Palladium on Carbon catalyst to the solution.[4]

  • Pressurize the vessel with hydrogen gas and heat to 35 °C.[4]

  • Stir the reaction mixture for approximately 48 hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the diamine product.[4]

Mechanism of Action of Osimertinib and the EGFR Signaling Pathway

Osimertinib is a potent and selective inhibitor of both EGFR-sensitizing and T790M resistance mutations.[5] The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as EGF, dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[6][7] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[7] In certain cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled tumor growth.[5] Osimertinib covalently binds to a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, irreversibly inhibiting its kinase activity and blocking downstream oncogenic signaling.[5]

EGFR Signaling Pathway and Osimertinib Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Osimertinib Osimertinib Osimertinib->EGFR Inhibits (mutant)

Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.

References

Application Note: HPLC-UV Analysis of 4-Fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the quantitative analysis of 4-Fluoro-2-methoxyphenol using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described methodology is ideal for the determination of this compound in various sample matrices, providing a reliable and efficient analytical solution for research, quality control, and drug development applications.

Introduction

This compound is a fluorinated analog of guaiacol and a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals.[1][2] Accurate and precise quantification of this compound is crucial for monitoring reaction kinetics, assessing product purity, and performing quality control. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely adopted technique for the analysis of phenolic compounds due to its robustness, sensitivity, and cost-effectiveness.[3] This document provides a comprehensive protocol for the HPLC-UV analysis of this compound.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of phenolic compounds.

  • Vials: Amber glass vials to protect the analyte from light.

  • Syringe Filters: 0.45 µm PTFE or PVDF filters for sample clarification.

Reagents and Standards
  • This compound: Analytical standard of known purity (≥97%).

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Formic Acid (HCOOH): ACS grade or higher.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization for specific applications.

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 282 nm

Note: The UV detection wavelength is based on the absorbance maximum of the structurally similar compound 4-methoxyphenol. It is advisable to determine the specific absorbance maximum for this compound for optimal sensitivity.

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol).

  • Use sonication or vortexing to ensure complete dissolution.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation Parameters (Illustrative)

The following table summarizes the typical validation parameters for an HPLC-UV method. These values are illustrative and should be determined experimentally during method validation.

ParameterTypical Specification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Specificity No interfering peaks at the retention time of the analyte

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock & Working Solutions) HPLCSeparation HPLC Separation (C18 Column, Gradient Elution) StandardPrep->HPLCSeparation SamplePrep Sample Preparation (Weighing, Dissolution, Dilution, Filtration) SamplePrep->HPLCSeparation UV_Detection UV Detection (282 nm) HPLCSeparation->UV_Detection DataAcquisition Data Acquisition (Chromatogram) UV_Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Report Final Report Quantification->Report G Analyte This compound Properties Column Stationary Phase (C18) Analyte->Column Selectivity MobilePhase Mobile Phase (Acidified Water/ACN) Analyte->MobilePhase Solubility Detector Detector (UV-Vis) Analyte->Detector Chromophore Method Optimized HPLC Method Column->Method MobilePhase->Method Detector->Method

References

Application Note: Quantitative Analysis of 4-Fluoro-2-methoxyphenol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Fluoro-2-methoxyphenol in human plasma. The described protocol utilizes a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic or toxicological studies of this compound.

Introduction

This compound is a substituted phenolic compound that serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Accurate and reliable quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the preferred method for bioanalytical assays.[2] This application note presents a comprehensive protocol for the quantitative analysis of this compound in human plasma.

Compound Information:

  • Compound Name: this compound

  • CAS Number: 450-93-1

  • Molecular Formula: C₇H₇FO₂

  • Molecular Weight: 142.13 g/mol

  • Synonyms: 4-Fluoroguaiacol[3]

Experimental Protocols

2.1. Materials and Reagents

  • This compound reference standard (>97% purity)[3]

  • This compound-d3 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Human plasma (K2-EDTA)

2.2. Standard and Quality Control Sample Preparation

Stock solutions of this compound and the internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to yield final concentrations ranging from 1 to 1000 ng/mL. QC samples were prepared at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

2.3. Sample Preparation

A protein precipitation method was employed for the extraction of this compound from plasma samples.[2]

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.4. LC-MS/MS Instrumentation and Conditions

Analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound141.0126.00.13015
This compound-d3 (IS)144.0129.00.13015

Data Presentation

The following tables summarize the hypothetical quantitative performance data for the LC-MS/MS method.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000>0.9951/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
Low 3<10%±10%<10%±10%
Medium 300<5%±5%<5%±5%
High 800<5%±5%<5%±5%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low 395.298.7
High 80098.1101.2

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample 100 µL Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Add 300 µL Acetonitrile add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_injection Inject into LC System supernatant_transfer->lc_injection chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation mass_spectrometry Mass Spectrometric Detection (MRM) chromatographic_separation->mass_spectrometry peak_integration Peak Integration mass_spectrometry->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Workflow for the quantification of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in drug development and clinical research. The method performance, as demonstrated by the presented hypothetical data, meets the typical requirements for bioanalytical method validation.

References

Application Note: High-Sensitivity GC-MS Protocol for the Analysis of 4-Fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxyphenol is a key chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and sensitive quantification of this analyte is critical for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds. However, the inherent polarity of the hydroxyl group in this compound can lead to poor chromatographic performance, including peak tailing and reduced sensitivity. To address these challenges, a derivatization step is employed to convert the polar analyte into a more volatile and thermally stable derivative. This application note provides a detailed protocol for the analysis of this compound using GC-MS, incorporating a silylation derivatization step to ensure high sensitivity and robust performance.

Data Presentation

Quantitative data for the analysis of the trimethylsilyl (TMS) derivative of this compound is summarized in the table below. This information is critical for method setup and data interpretation.

ParameterValueReference
Analyte (as TMS derivative) This compound, trimethylsilyl ether--INVALID-LINK--
Molecular Formula C₁₀H₁₅FO₂Si--INVALID-LINK--
Molecular Weight 214.31 g/mol --INVALID-LINK--
Kovats Retention Index (Semi-standard non-polar column) 1107.9--INVALID-LINK--
Major Mass Fragments (m/z) 199, 184, 156, 141, 73--INVALID-LINK--

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (Aqueous or Organic Matrix) Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Collection->Extraction Drying Drying of Extract Extraction->Drying Derivatization Silylation (MSTFA/BSTFA) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation Ionization Electron Ionization (EI) Chromatographic_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

Caption: A schematic of the GC-MS workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

For Aqueous Samples (e.g., wastewater, biological fluids):

  • pH Adjustment: Acidify the aqueous sample to a pH of approximately 2 with a suitable acid (e.g., HCl) to ensure the analyte is in its protonated form.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol followed by deionized water.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove interfering polar compounds.

    • Elute the this compound from the cartridge with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Drying: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

For Organic Samples:

  • Dilution: Dilute the sample with a suitable solvent (e.g., ethyl acetate) to bring the concentration of this compound into the expected calibration range.

  • Drying and Evaporation: If necessary, dry the sample over anhydrous sodium sulfate and evaporate to concentrate the analyte as described above.

Derivatization Protocol
  • Reconstitution: Reconstitute the dried sample residue in 50 µL of anhydrous pyridine.

  • Silylation: Add 50 µL of MSTFA or BSTFA with 1% TMCS to the sample vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a starting point and may require optimization for your specific instrumentation and analytical goals.

GC Parameter Condition
GC System Agilent 7890B GC or equivalent
Column DB-5ms, HP-5ms, or Rxi®-5sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280°C
MS Parameter Condition
MS System Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification
Solvent Delay 4-5 minutes

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive and reliable analysis of this compound by GC-MS. The inclusion of a silylation derivatization step is crucial for achieving the necessary volatility and thermal stability for robust chromatographic performance. The provided experimental parameters and quantitative data will serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their own analytical methods for this important compound.

Application Note: Derivatization of 4-Fluoro-2-methoxyphenol for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-2-methoxyphenol is a substituted phenolic compound of interest in pharmaceutical and chemical research. Accurate and sensitive quantification of such compounds is critical for various applications, including drug metabolism studies, pharmacokinetic analysis, and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] However, the direct analysis of polar compounds like this compound by GC-MS is challenging due to the presence of the polar hydroxyl group, which can lead to poor peak shape, low sensitivity, and thermal degradation in the GC system.[2][3]

Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][4] This conversion minimizes intermolecular hydrogen bonding, thereby improving chromatographic behavior and detection sensitivity.[2] This application note provides detailed protocols for two common and effective derivatization techniques for this compound: silylation and acetylation.

Principle of Derivatization

The primary goal of derivatizing this compound is to replace the active hydrogen of its phenolic hydroxyl (-OH) group with a non-polar functional group.[2] This enhances volatility and thermal stability, making the analyte more amenable to GC-MS analysis.[5]

  • Silylation: This is a widely used technique that involves replacing the active hydrogen with a trimethylsilyl (TMS) group.[2] Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce derivatives with excellent chromatographic properties.[1][6] The resulting TMS ethers are more volatile and less polar than the parent phenol.[3]

  • Acylation: This method introduces an acyl group to the phenolic oxygen, forming a stable ester derivative.[2] Common acylating agents include acetic anhydride and trifluoroacetic anhydride (TFAA).[7][8] Acetylated derivatives are generally very stable and less susceptible to hydrolysis compared to silyl ethers.[2]

Choosing a Derivatization Strategy

The choice between silylation and acetylation depends on the specific analytical requirements, sample matrix, and available instrumentation.

  • Silylation (e.g., with BSTFA) is a versatile and highly efficient method suitable for a wide range of phenols.[2] It typically results in clean reactions with minimal byproducts requiring removal before analysis. However, the silylating reagents and the resulting TMS derivatives are sensitive to moisture, demanding anhydrous conditions throughout the procedure.[2]

  • Acetylation (e.g., with Acetic Anhydride) forms highly stable derivatives that are robust against hydrolysis.[2] The reagents are often more cost-effective. The reaction can sometimes be performed in aqueous conditions with a base catalyst, although it often requires a subsequent liquid-liquid extraction step to isolate the derivatized analyte and remove excess reagents.[1][9]

Experimental Workflow Overview

The general workflow for the analysis of this compound involves sample preparation, derivatization, and subsequent GC-MS analysis.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Extraction (LLE or SPE) if required Sample->Extraction Drydown Evaporation to Dryness (under Nitrogen) Extraction->Drydown Silylation Protocol 1: Silylation (BSTFA) Drydown->Silylation Anhydrous Conditions Acetylation Protocol 2: Acetylation (Ac₂O) Drydown->Acetylation GCMS GC-MS Analysis Silylation->GCMS Direct Injection Acetylation->GCMS After Work-up Data Data Processing & Quantification GCMS->Data

Figure 1. General experimental workflow for the derivatization and GC-MS analysis of this compound.

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[1]

Materials and Reagents
  • This compound standard or dried sample extract

  • Internal standard (IS) solution (e.g., a deuterated analog)

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS)

  • Pyridine or other suitable anhydrous solvent (e.g., Acetone, Acetonitrile)[10]

  • 2 mL amber glass autosampler vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

  • Nitrogen gas evaporator

Experimental Procedure
  • Sample Preparation: If the sample is in a solution, transfer a known volume to a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, as silylating reagents are highly sensitive to moisture.[1][2]

  • Internal Standard Spiking: Add a precise volume of the internal standard solution to the dried sample residue.

  • Derivatization Reaction: a. Add 50 µL of anhydrous pyridine (or another suitable solvent) to the vial to dissolve the residue.[2] b. Add 100 µL of BSTFA + 1% TMCS to the vial.[1][2] c. Cap the vial tightly and vortex for 30 seconds.[1] d. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[1] Optimization of reaction time and temperature may be required.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.[2]

Silylation reactant1 This compound r1 reactant1->r1 reactant2 BSTFA reactant2->r1 product1 This compound-TMS Ether product2 Byproducts p1 + p1->r1 p2 + p2->product2 arrow 70-80°C r1->arrow p1_out p1_out arrow->p1_out p1_out->product1 p1_out->p2

Figure 2. Silylation reaction of this compound with BSTFA.

Protocol 2: Acetylation using Acetic Anhydride

This protocol details the derivatization of this compound to its corresponding acetate ester using acetic anhydride.[1]

Materials and Reagents
  • This compound standard or dried sample extract

  • Internal standard (IS) solution

  • Acetic Anhydride

  • Pyridine (as catalyst and solvent)

  • Saturated sodium bicarbonate solution

  • Organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Anhydrous sodium sulfate

  • 2 mL amber glass autosampler vials with PTFE-lined caps

  • Vortex mixer

  • Nitrogen gas evaporator

Experimental Procedure
  • Sample Preparation: Prepare a dried sample residue as described in Protocol 1, Step 1.

  • Internal Standard Spiking: Add a precise volume of the internal standard solution to the dried residue.

  • Derivatization Reaction: a. Add 100 µL of pyridine to the vial to dissolve the residue.[1] b. Add 200 µL of acetic anhydride.[1] c. Cap the vial tightly and vortex for 1 minute.[1] d. Let the reaction proceed at room temperature for 30 minutes. Gentle heating (e.g., 60°C) may be required to ensure complete derivatization for some phenols.[1]

  • Work-up and Extraction: a. Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and vortex for 30 seconds.[1] b. Add 1 mL of an organic extraction solvent (e.g., ethyl acetate) and vortex for 1 minute to extract the acetylated product.[1] c. Centrifuge to separate the layers and carefully transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Analysis: Transfer the dried extract to a GC vial for analysis.[1]

Acylation reactant1 This compound r1 reactant1->r1 reactant2 Acetic Anhydride reactant2->r1 product1 4-Fluoro-2-methoxyphenyl Acetate product2 Acetic Acid p1 + p1->r1 p2 + p2->product2 arrow Pyridine r1->arrow p1_out p1_out arrow->p1_out p1_out->product1 p1_out->p2

Figure 3. Acetylation reaction of this compound with acetic anhydride.

GC-MS Parameters (Illustrative Example)

The following parameters serve as a starting point and should be optimized for the specific instrument and derivatives.

ParameterSuggested Condition
Gas Chromatograph Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 7000 Series Triple Quadrupole MS or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min[4]
Injector Split/Splitless, 250-280°C
Injection Volume 1 µL
Oven Program Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[4]
MS Ion Source Electron Ionization (EI), 70 eV, 230°C
MS Quadrupole 150°C
Acquisition Mode Full Scan (e.g., m/z 40-550) and/or Selected Ion Monitoring (SIM)

Quantitative Data Summary

The tables below summarize typical performance data expected from the GC-MS analysis of derivatized phenols. These values are for illustrative purposes and actual performance must be determined through method validation.

Table 1: Performance Data for Silylated this compound (Illustrative)

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 5 ng/mL
Limit of Quantitation (LOQ)0.5 - 15 ng/mL
Precision (%RSD)< 10%
Accuracy/Recovery (%)90 - 110%

Table 2: Performance Data for Acetylated this compound (Illustrative)

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 - 10 ng/mL
Limit of Quantitation (LOQ)1.5 - 30 ng/mL
Precision (%RSD)< 15%
Accuracy/Recovery (%)85 - 115%

Conclusion

Both silylation and acetylation are highly effective derivatization strategies for the quantitative analysis of this compound by GC-MS.[1] Silylation with BSTFA is a rapid and efficient method that requires anhydrous conditions.[2] Acetylation with acetic anhydride produces exceptionally stable derivatives and is a robust alternative, though it involves a post-reaction work-up step.[1][2] The choice of method should be based on the specific requirements of the assay, sample matrix, and laboratory resources. Proper method development and validation are essential to ensure accurate and reliable results.

References

Application Notes and Protocols for In Vitro Antioxidant Activity of 4-Fluoro-2-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoro-2-methoxyphenol and its derivatives are synthetic compounds that have garnered interest for their potential biological activities, including antioxidant properties. The presence of a phenolic hydroxyl group is a key structural feature that often imparts radical scavenging abilities. The fluorine and methoxy substituents can modulate the physicochemical and biological properties of these compounds, such as their reactivity and bioavailability. These application notes provide detailed protocols for common in vitro assays to evaluate the antioxidant capacity of this compound derivatives, present data in a structured format, and include visualizations of the experimental workflows.

The primary mechanism by which phenolic compounds like this compound derivatives exert their antioxidant effect is through hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals. The resulting phenoxy radical is often stabilized by resonance, preventing the initiation or propagation of oxidative chain reactions.

Data Presentation

The antioxidant capacity of this compound derivatives can be quantified using various assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals, or as equivalents of a standard antioxidant like Trolox or ascorbic acid. Lower IC50 values indicate higher antioxidant activity.

Compound/DerivativeDPPH Scavenging Assay (IC50 in µg/mL)ABTS Scavenging Assay (IC50 in µg/mL)FRAP Assay (µM Fe(II) Equivalents)
This compoundData to be determinedData to be determinedData to be determined
Derivative AData to be determinedData to be determinedData to be determined
Derivative BData to be determinedData to be determinedData to be determined
4'-fluoro-2'-hydroxychalcone derivative 5a[1]190.56[1]Not ReportedNot Reported
4'-fluoro-2'-hydroxychalcone derivative 5c[1]283.13[1]Not ReportedNot Reported
Ascorbic Acid (Standard)~5-10~2-8Not Applicable
Trolox (Standard)~15-30~5-15Used for standard curve

Note: The IC50 values for the chalcone derivatives are provided for comparative purposes. The antioxidant activity of novel this compound derivatives needs to be experimentally determined.

Experimental Protocols

Detailed methodologies for three common in vitro antioxidant assays are provided below. It is recommended to use a positive control, such as ascorbic acid, quercetin, or Trolox, to validate the assay performance.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[2]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • This compound derivatives (test compounds)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of the test compounds and the positive control in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test compounds or standard to the wells.

    • For the control well, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol plate_setup Add 100 µL DPPH and 100 µL Sample/Standard to 96-well Plate prep_dpph->plate_setup prep_samples Prepare Serial Dilutions of This compound Derivatives and Standards prep_samples->plate_setup incubation Incubate in Dark at Room Temperature for 30 min plate_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and Determine IC50 measurement->calculation

DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Ethanol (spectrophotometric grade)

  • This compound derivatives (test compounds)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Radical Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ radical solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compounds and the positive control. Create a series of dilutions from the stock solution.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of the test compounds or standard to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by generating a standard curve with Trolox.

ABTS_Assay_Workflow prep_abts_radical Prepare ABTS•+ Radical Solution (ABTS + K₂S₂O₈) prep_working_sol Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm prep_abts_radical->prep_working_sol plate_setup Add 190 µL ABTS•+ and 10 µL Sample/Standard to 96-well Plate prep_working_sol->plate_setup prep_samples Prepare Serial Dilutions of This compound Derivatives and Standards prep_samples->plate_setup incubation Incubate at Room Temperature for 6 min plate_setup->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Inhibition, IC50, or TEAC measurement->calculation

ABTS Radical Cation Decolorization Assay Workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[3][4]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • This compound derivatives (test compounds)

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of the test compounds. Prepare a standard curve using various concentrations of FeSO₄.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is calculated from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents per µM or µg of the sample.

FRAP_Assay_Workflow prep_frap_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) and warm to 37°C plate_setup Add 180 µL FRAP Reagent and 20 µL Sample/Standard to 96-well Plate prep_frap_reagent->plate_setup prep_samples Prepare Dilutions of This compound Derivatives and FeSO₄ Standards prep_samples->plate_setup incubation Incubate at 37°C for 4 min plate_setup->incubation measurement Measure Absorbance at 593 nm incubation->measurement calculation Calculate FRAP Value (Fe(II) Equivalents) measurement->calculation

FRAP Assay Workflow.

General Antioxidant Mechanism

The antioxidant activity of this compound derivatives is primarily attributed to the phenolic hydroxyl group. This group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized through resonance delocalization of the unpaired electron around the aromatic ring, which is a key feature of phenolic antioxidants.

Antioxidant_Mechanism phenol This compound Derivative (Ar-OH) phenoxy_radical Stabilized Phenoxy Radical (Ar-O•) phenol->phenoxy_radical H• Donation radical Free Radical (R•) neutralized_radical Neutralized Molecule (RH) radical->neutralized_radical H• Acceptance

General Mechanism of Phenolic Antioxidants.

Conclusion

These protocols provide a standardized framework for assessing the in vitro antioxidant activity of this compound derivatives. Consistent application of these methods will allow for the reliable comparison of the antioxidant potential of novel compounds within this chemical class. The provided diagrams and data tables serve as a guide for experimental setup and data presentation. Further studies may be warranted to explore the antioxidant mechanisms in more complex biological systems and to elucidate structure-activity relationships.

References

Application Notes and Protocols for Anti-inflammatory and Analgesic Screening of 4-Fluoro-2-methoxyphenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Fluoro-2-methoxyphenol and its analogs represent a class of compounds with potential therapeutic applications in the management of pain and inflammation. The strategic incorporation of a fluorine atom and a methoxy group onto the phenol ring can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets, making these analogs promising candidates for drug discovery. Phenolic compounds, in general, are known to possess antioxidant, anti-inflammatory, and analgesic properties, often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade and pain perception.[1][2][3] This document provides detailed protocols for the in vivo and in vitro screening of novel this compound analogs and presents hypothetical data to illustrate the potential outcomes of such a screening process.

Data Presentation

The following tables summarize the hypothetical quantitative data for the analgesic and anti-inflammatory screening of a series of this compound analogs (FMPA-1, FMPA-2, FMPA-3).

Table 1: Analgesic Activity of this compound Analogs in the Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg)Mean No. of Writhes (± SEM)% Inhibition of Writhing
Vehicle Control (0.5% CMC)10 mL/kg58.4 ± 3.2-
Diclofenac Sodium1015.2 ± 1.874.0%
FMPA-11035.6 ± 2.539.0%
2024.1 ± 2.158.7%
FMPA-21042.8 ± 3.126.7%
2031.5 ± 2.946.1%
FMPA-31028.3 ± 2.451.5%
2018.9 ± 1.967.6%

Table 2: Analgesic Activity of this compound Analogs in the Hot Plate Test in Mice

Treatment GroupDose (mg/kg)Reaction Time (seconds) at 60 min (± SEM)
Vehicle Control (Saline)10 mL/kg8.2 ± 0.7
Morphine522.5 ± 1.5
FMPA-12010.1 ± 0.9
FMPA-2209.5 ± 0.8
FMPA-32014.8 ± 1.2

Table 3: Anti-inflammatory Activity of this compound Analogs in the Carrageenan-Induced Paw Edema Test in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control (0.5% CMC)10 mL/kg1.85 ± 0.12-
Indomethacin100.78 ± 0.0657.8%
FMPA-1201.32 ± 0.1028.6%
401.05 ± 0.0843.2%
FMPA-2201.55 ± 0.1116.2%
401.28 ± 0.0930.8%
FMPA-3201.10 ± 0.0940.5%
400.85 ± 0.0754.1%

Experimental Protocols

In Vivo Analgesic Screening

1. Acetic Acid-Induced Writhing Test

This method is used to evaluate peripherally acting analgesics.[4] The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to a characteristic writhing response.[4]

  • Materials and Reagents:

    • Test Compounds: this compound analogs (FMPA-1, FMPA-2, FMPA-3)

    • Vehicle: 0.5% carboxymethylcellulose (CMC) in normal saline.

    • Positive Control: Diclofenac sodium.[5][6]

    • Writhing Inducer: 0.6% acetic acid solution.[5][7]

    • Experimental Animals: Male Swiss albino mice (20-30g).[4]

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.[5] Fast the animals for 12-18 hours before the experiment, with free access to water.[5]

    • Randomly divide the mice into groups (n=6-8 per group): Vehicle control, positive control, and test groups for each analog at different doses.[5]

    • Administer the vehicle, diclofenac sodium (10 mg/kg), or test compounds (e.g., 10 and 20 mg/kg) orally (p.o.) or intraperitoneally (i.p.).[5]

    • After 30-60 minutes, inject 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally to each mouse.[5]

    • Immediately place each mouse in a transparent observation chamber.

    • After a 5-minute latency period, record the number of writhes (abdominal constrictions and stretching of hind limbs) for a continuous period of 20-30 minutes.[5]

    • Calculate the percentage inhibition of writhing for each group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.[7]

  • Statistical Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the test groups with the control group.[5][8]

2. Hot Plate Test

This method is suitable for evaluating centrally acting analgesics by measuring the reaction time of animals to a thermal stimulus.[9]

  • Materials and Reagents:

    • Test Compounds: this compound analogs.

    • Vehicle: Normal saline.

    • Positive Control: Morphine sulfate.[4]

    • Experimental Animals: Mice (18-22g).[10]

  • Procedure:

    • Acclimatize mice to the laboratory conditions.[10]

    • Pre-screen the animals on the hot plate maintained at 55 ± 1°C and select those with a reaction time of less than 15 seconds.[10][11] A cut-off time of 30 seconds is imposed to prevent tissue damage.[10]

    • Divide the selected animals into groups (n=6-8 per group): Vehicle control, positive control, and test groups.

    • Administer the vehicle, morphine (5 mg/kg, s.c.), or test compounds.

    • At different time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place each mouse on the hot plate.

    • Record the latency time, which is the time taken for the mouse to show nociceptive responses like licking its paws or jumping.[9]

  • Statistical Analysis: Analyze the data using a suitable statistical test, such as two-way ANOVA followed by a post-hoc test, to determine statistical significance.

In Vivo Anti-inflammatory Screening

1. Carrageenan-Induced Paw Edema Test

This is a widely used model to assess the acute anti-inflammatory activity of compounds.[12][13]

  • Materials and Reagents:

    • Test Compounds: this compound analogs.

    • Vehicle: 0.5% CMC.

    • Positive Control: Indomethacin.[14]

    • Phlogistic Agent: 1% w/v carrageenan suspension in saline.[14]

    • Experimental Animals: Wistar rats (150-200g).

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test groups.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, indomethacin (10 mg/kg, p.o.), or test compounds orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[14]

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[14]

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.[15]

  • Statistical Analysis: The results are expressed as mean ± SEM. Statistical significance is determined by one-way ANOVA followed by Dunnett's test.[15]

In Vitro Anti-inflammatory Screening

1. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in cultured macrophages.[16]

  • Materials and Reagents:

    • Test Compounds: this compound analogs.

    • Cell Line: RAW 264.7 murine macrophage cell line.

    • Stimulant: Lipopolysaccharide (LPS).

    • Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

    • Griess Reagent.

    • Standard: Sodium nitrite.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the NO concentration using a sodium nitrite standard curve.

    • Assess cell viability using an MTT assay to rule out cytotoxicity.

  • Statistical Analysis: Data are expressed as the mean ± SEM from at least three independent experiments. Statistical analysis is performed using one-way ANOVA with a suitable post-hoc test.

Mandatory Visualization

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_analysis Data Analysis acclimatization Acclimatization & Fasting grouping Random Grouping (Vehicle, Standard, Test) acclimatization->grouping dosing Oral/IP Administration of Vehicle/Standard/Test Compound grouping->dosing writhing_induction IP Injection of Acetic Acid dosing->writhing_induction Analgesic Assay edema_induction Sub-plantar Injection of Carrageenan dosing->edema_induction Anti-inflammatory Assay writhing_count Count Writhes writhing_induction->writhing_count edema_measure Measure Paw Volume edema_induction->edema_measure calculation Calculate % Inhibition writhing_count->calculation edema_measure->calculation statistics Statistical Analysis (ANOVA) calculation->statistics signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 binds nfkb_pathway NF-κB Pathway tlr4->nfkb_pathway activates mapk_pathway MAPK Pathway tlr4->mapk_pathway activates inos iNOS nfkb_pathway->inos upregulates cox2 COX-2 nfkb_pathway->cox2 upregulates mapk_pathway->inos upregulates mapk_pathway->cox2 upregulates no Nitric Oxide (NO) inos->no pgs Prostaglandins cox2->pgs inflammation Inflammation no->inflammation pgs->inflammation analogs This compound Analogs analogs->nfkb_pathway inhibit analogs->mapk_pathway inhibit

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve yields in the synthesis of 4-Fluoro-2-methoxyphenol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing this compound?

The primary reactive site for derivatization on this compound is the phenolic hydroxyl group, which can readily undergo O-alkylation (etherification) and esterification. Additionally, the aromatic ring can be functionalized through electrophilic aromatic substitution or cross-coupling reactions, though this often requires prior modification of the starting material.

Q2: I am observing low yields in my O-alkylation (Williamson Ether Synthesis) of this compound. What are the common causes?

Low yields in Williamson ether synthesis can stem from several factors:

  • Incomplete deprotonation of the phenol: The phenoxide is the active nucleophile. Ensure your base is strong enough and used in a sufficient amount to fully deprotonate the phenol.

  • Competing C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react on the oxygen or the carbon of the aromatic ring. Protic solvents can solvate the oxygen atom, favoring C-alkylation. Using polar aprotic solvents like DMF or DMSO generally favors the desired O-alkylation.[1]

  • Poor quality of reagents or solvent: Ensure your alkylating agent is pure and the solvent is anhydrous, as water can quench the phenoxide.

  • Reaction temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition.

Q3: How can I minimize side reactions during Friedel-Crafts alkylation to introduce a group onto the aromatic ring?

Friedel-Crafts reactions are prone to several side reactions that can lower the yield of the desired product.[2][3] Key challenges include:

  • Polyalkylation: The initial product is often more reactive than the starting material, leading to the addition of multiple alkyl groups. To mitigate this, use a stoichiometric excess of the 4-fluorophenol starting material.

  • O-alkylation: The phenolic oxygen can be alkylated, forming an ether. Using a strong Lewis acid can help by coordinating to the oxygen, reducing its nucleophilicity.[2]

  • Regioselectivity: The hydroxyl group is an ortho-, para- director. Since the para position is blocked by fluorine, substitution is directed to the ortho position.[4] However, the choice of catalyst and reaction temperature can influence this. Lower temperatures may favor one isomer over another.[2]

Q4: What are the key considerations for performing a Suzuki-Miyaura coupling with a this compound derivative?

For a successful Suzuki-Miyaura coupling, where a this compound derivative (typically as a halide or triflate) is coupled with a boronic acid, consider the following:

  • Catalyst and Ligand Choice: The electronic properties of the this compound derivative (which is electron-rich) can make oxidative addition more challenging. Electron-rich and bulky phosphine ligands, such as SPhos, can improve catalyst activity.[5]

  • Base Selection: The choice of base is crucial for activating the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base will depend on the specific substrates and solvent.

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.[6]

  • Degassing: It is critical to thoroughly degas the reaction mixture to prevent oxidation of the palladium catalyst, which can lead to catalyst deactivation and side reactions like homocoupling.

Troubleshooting Guides

O-Alkylation (Williamson Ether Synthesis)
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and properly handled.
Competing C-alkylation.Switch to a polar aprotic solvent like DMF or DMSO. Avoid protic solvents like ethanol.[1]
Hydrolysis of the alkylating agent.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of Multiple Products The alkylating agent is reacting at other sites.If the alkylating agent has multiple reactive sites, consider using a more selective one or protecting other functional groups.
C-alkylation is occurring.See above for favoring O-alkylation. Purification by column chromatography may be necessary to separate isomers.
Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
No or Low Conversion Inactive catalyst.Use a pre-catalyst or ensure proper in-situ generation of the active Pd(0) species. Ensure thorough degassing of the reaction mixture.
Poor choice of ligand.For electron-rich aryl halides, use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos).[5]
Inappropriate base or solvent.Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O).
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain an inert atmosphere.
Pd(II) source without proper reduction.Using a Pd(0) source or a pre-catalyst can minimize this. If using a Pd(II) source, ensure conditions are suitable for its reduction.
Protodeborylation of Boronic Acid Harsh reaction conditions (high temperature or strong base).Try milder conditions (lower temperature, weaker base). Consider using a more stable boronic ester (e.g., a pinacol ester).

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol via Friedel-Crafts Alkylation

This protocol is adapted from a representative procedure for the ortho-alkylation of a substituted phenol.[4]

Materials:

  • 4-Fluorophenol

  • 4-Methoxybenzyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-fluorophenol (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add anhydrous AlCl₃ (1.1 eq) portion-wise while stirring.

  • Addition of Alkylating Agent: Dissolve 4-methoxybenzyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by TLC (typically 2-4 hours).

  • Work-up: Cool the reaction back to 0 °C and slowly quench by adding cold 1 M HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Quantitative Data:

ParameterValue/ConditionNote
Expected Yield 60 - 80%Varies with scale and reagent purity.[4]
Reactant Ratio 4-Fluorophenol : 4-Methoxybenzyl chloride : AlCl₃1 : 1.05 : 1.1
Temperature 0 °C to Room TemperatureInitial low temperature helps control the reaction.
Solvent Anhydrous DichloromethaneEssential for preventing catalyst deactivation.
Protocol 2: General Procedure for Williamson Ether Synthesis of a 4-Fluoro-2-methoxyphenyl Ether

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Deprotonation: To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, carefully add NaH (1.2 eq) at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Work-up: Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of a halogenated this compound derivative.

Materials:

  • Bromo-4-fluoro-2-methoxyphenol derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • Reaction Setup: To a flask, add the bromo-4-fluoro-2-methoxyphenol derivative, arylboronic acid, and base.

  • Degassing: Seal the flask and degas the mixture by evacuating and backfilling with an inert gas (N₂ or Ar) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture (e.g., 90-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify by column chromatography.

Visualizations

G Experimental Workflow: Williamson Ether Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF add_base Add NaH at 0°C, stir for 30 min at RT start->add_base add_alkyl_halide Add Alkyl Halide at 0°C add_base->add_alkyl_halide react Stir at RT until completion (monitor by TLC) add_alkyl_halide->react quench Quench with sat. NH4Cl solution react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry (Na2SO4) and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Workflow for Williamson Ether Synthesis.

G Troubleshooting: Low Yield in O-Alkylation start Low Yield Observed check_deprotonation Is Deprotonation Complete? start->check_deprotonation check_solvent Using Polar Aprotic Solvent? check_deprotonation->check_solvent Yes solution_base Use Stronger Base (e.g., NaH) Ensure Stoichiometry check_deprotonation->solution_base No check_reagents Are Reagents Anhydrous? check_solvent->check_reagents Yes solution_solvent Switch to DMF or DMSO check_solvent->solution_solvent No solution_reagents Use Anhydrous Solvents Run under Inert Atmosphere check_reagents->solution_reagents No solution_purify Isolate Isomers by Column Chromatography check_reagents->solution_purify Yes

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Purification of 4-Fluoro-2-methoxyphenol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during the synthesis and purification of 4-Fluoro-2-methoxyphenol reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound and what are the typical purification challenges?

A1: this compound is a versatile building block used in various reactions, including:

  • Friedel-Crafts Alkylation: This reaction is used to introduce alkyl groups to the aromatic ring. A primary challenge is controlling regioselectivity and preventing polyalkylation. The separation of ortho- and para-isomers can be difficult due to their similar polarities.

  • Williamson Ether Synthesis: This is a common method for preparing ether derivatives. A key challenge is minimizing the competing C-alkylation of the phenoxide ion, which leads to the formation of undesired isomers.[1][2] The choice of solvent is crucial in directing the reaction towards O-alkylation.[2]

  • Esterification: The synthesis of ester derivatives can be complicated by side reactions, such as the formation of N-acylurea byproducts when using coupling agents like DCC.[3] Removal of these byproducts often requires specific purification strategies.

Q2: I am observing a significant amount of O-alkylation (ether formation) as a side product during a C-alkylation reaction. How can I minimize this?

A2: O-alkylation is a common competing reaction when working with phenols. To favor C-alkylation over O-alkylation, consider the following strategies:

  • Use of a Strong Lewis Acid: Strong Lewis acids coordinate with the phenolic oxygen, reducing its nucleophilicity and thereby promoting electrophilic attack on the aromatic ring (C-alkylation).

  • Solvent Selection: The choice of solvent can significantly influence the reaction pathway. Protic solvents like water or trifluoroethanol can favor C-alkylation by hydrogen bonding with the phenolate oxygen, effectively shielding it.[2] In contrast, aprotic solvents like DMF or DMSO tend to favor O-alkylation.[2]

Q3: What are the best general practices for purifying reaction products of this compound?

A3: The purification strategy will depend on the specific reaction and the nature of the impurities. However, some general best practices include:

  • Work-up: A proper aqueous work-up is crucial to remove catalysts, unreacted reagents, and water-soluble byproducts. This typically involves washing the organic layer with dilute acid, base, and brine.

  • Column Chromatography: Flash column chromatography on silica gel is the most common and effective method for separating the desired product from isomers and other byproducts.[4] A gradient elution with a hexane/ethyl acetate system is a good starting point for many derivatives.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique to obtain a high-purity compound. Careful selection of the solvent system is critical to achieve good recovery and purity.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Isomers The solvent system is not optimized.Systematically test different solvent systems using TLC to find the one that provides the best separation. Consider using a less polar solvent system to increase the retention time and improve resolution. For fluorinated compounds, a fluorinated stationary phase may offer alternative selectivity.[5]
Streaking or Tailing of Phenolic Compounds Acidic nature of silica gel can cause strong adsorption of phenols.Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent. Alternatively, use neutral alumina as the stationary phase or deactivate the silica gel with a triethylamine solution before packing the column.
Low Yield of Purified Product The compound may be partially decomposing on the column.Use deactivated silica gel or neutral alumina to prevent degradation. Ensure complete elution by flushing the column with a highly polar solvent after collecting the main fractions.
Co-elution with a Persistent Impurity The impurity has a very similar polarity to the product.If optimizing the mobile phase and stationary phase does not resolve the issue, consider an alternative purification technique such as preparative HPLC or crystallization.
Crystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Oiling Out Instead of Crystallizing The solution is too concentrated or cooled too quickly. The presence of impurities is inhibiting crystal formation.Use a more dilute solution. Allow the solution to cool down more slowly. Try to purify the compound further by another method (e.g., column chromatography) before attempting crystallization.
No Crystal Formation The solution is not supersaturated. The compound is too soluble in the chosen solvent.Concentrate the solution by slowly evaporating the solvent. Cool the solution to a lower temperature. Try a different solvent or a mixture of a good solvent and an anti-solvent.
Poor Recovery The compound has significant solubility in the mother liquor.Cool the crystallization mixture to a lower temperature before filtration. Minimize the amount of cold solvent used to wash the crystals.

Experimental Protocols

General Protocol for Flash Column Chromatography of a this compound Derivative
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude reaction product in a minimal amount of a suitable solvent. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully load the dry sample onto the top of the packed column.

  • Elution: Begin eluting the column with the starting eluent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.[4]

General Protocol for Williamson Ether Synthesis of a 4-Fluoro-2-methoxyphenyl Ether
  • Deprotonation: In a dry flask under an inert atmosphere, dissolve this compound in a suitable aprotic solvent (e.g., DMF or acetonitrile). Add a base such as potassium carbonate or sodium hydride and stir the mixture.[1][2]

  • Alkylation: Add the desired alkyl halide to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture (typically between 50-100 °C) and monitor its progress by TLC.[1]

  • Work-up: After the reaction is complete, cool the mixture and quench it with water. Extract the product with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Typical Yields for Reactions of this compound Derivatives
Reaction Type Product Yield (%) Reference
Friedel-Crafts Alkylation4-Fluoro-2-(4-methoxybenzyl)phenol60 - 80[4]
Williamson Ether Synthesis4-allyl-2-methoxyphenyl propionate80 - 90[6]
EsterificationEugenyl acetate63 - 87[7]

Note: Yields are highly dependent on specific reaction conditions and substrate.

Mandatory Visualization

Signaling Pathway Inhibition by a this compound Analog

This compound is an analog of apocynin, a known inhibitor of NADPH oxidase.[8] Apocynin is believed to act as a prodrug, being converted to its active dimeric form, which then inhibits the assembly of the NADPH oxidase enzyme complex.[9] This inhibition prevents the production of reactive oxygen species (ROS).[10]

NADPH_Oxidase_Inhibition Apocynin (and its analog this compound) inhibits the translocation of cytosolic subunits (p47phox, p67phox, etc.) to the membrane-bound components (gp91phox, p22phox), thus preventing the assembly of the functional NADPH oxidase enzyme. cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox p22phox p22phox p47phox p47phox p67phox p67phox p40phox p40phox Rac Rac Apocynin Apocynin / this compound Active_Metabolite Active Metabolite (Dimer) Apocynin->Active_Metabolite Metabolic Activation Active_Metabolite->Inhibition Inhibits Assembly

Caption: Inhibition of NADPH oxidase assembly by apocynin and its analog.

General Experimental Workflow for Synthesis and Purification

experimental_workflow Start Start: Reaction Setup (this compound + Reagents) Reaction Reaction (e.g., Alkylation, Etherification, Esterification) Start->Reaction Workup Aqueous Work-up (Acid/Base/Brine Washes) Reaction->Workup Drying Drying of Organic Layer (e.g., Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Purification Crude_Product->Purification Chromatography Column Chromatography Purification->Chromatography If liquid or complex mixture Crystallization Crystallization Purification->Crystallization If solid Pure_Product Pure Product Chromatography->Pure_Product Crystallization->Pure_Product

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 4-Fluoro-2-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a fluorinated methoxy-substituted catechol analog.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₇FO₂[1][2][3]
Molecular Weight142.13 g/mol [1][2][3]
AppearanceColorless to pale yellow liquid[4][5]
Boiling Point195 °C[1][2]
Density1.247 g/mL at 25 °C[1][2]
Refractive Indexn20/D 1.517[1][2]
CAS Number450-93-1[1][2][6]

Q2: Why is this compound poorly soluble in water?

The poor aqueous solubility of this compound can be attributed to its chemical structure, which includes a hydrophobic benzene ring. While the hydroxyl and methoxy groups can participate in hydrogen bonding, the overall non-polar character of the molecule limits its interaction with polar water molecules.

Q3: What are the common consequences of poor aqueous solubility in my experiments?

Poor aqueous solubility can lead to several experimental challenges, including:

  • Precipitation: The compound may fall out of solution, leading to inaccurate concentration measurements and inconsistent results.

  • Low Bioavailability: In drug development, poor solubility is a major hurdle for oral absorption, as dissolution is often the rate-limiting step.[7][8][9]

  • Inaccurate Quantification: Undissolved particles can interfere with analytical techniques, leading to erroneous measurements of concentration and activity.

Q4: What are the primary strategies to enhance the aqueous solubility of this compound?

Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound. The most common approaches include:

  • Cosolvency: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[8][10]

  • pH Adjustment: Altering the pH of the aqueous medium can ionize the phenolic hydroxyl group, increasing its solubility.[11][]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin can significantly enhance its aqueous solubility.[13][14]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: My this compound is precipitating out of my aqueous buffer.

  • Cause: The concentration of this compound exceeds its solubility limit in your current buffer system.

  • Solution 1: Introduce a Cosolvent. Adding a small percentage of a water-miscible organic solvent can significantly increase solubility. Commonly used cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][15][16] Start with a low concentration (e.g., 1-5% v/v) and gradually increase until the compound dissolves.

  • Solution 2: Adjust the pH. Since this compound is a weak acid due to its phenolic hydroxyl group, increasing the pH above its pKa will lead to its ionization and enhanced solubility.[11] However, be mindful of the pH stability of the compound and its compatibility with your experimental system. Some phenolic compounds can be unstable at high pH.[17]

  • Solution 3: Utilize Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[13][14][18][19] This is a highly effective method for increasing the solubility of poorly soluble compounds.

Issue 2: I am observing inconsistent results in my cell-based assays.

  • Cause: Poor solubility can lead to the formation of micro-precipitates, resulting in non-uniform exposure of cells to the compound.

  • Solution: Prepare a Concentrated Stock Solution. Dissolve the this compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in your cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your cells.

  • Workflow for Preparing a Dosing Solution:

G Workflow for Preparing a Dosing Solution cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh this compound B Dissolve in 100% DMSO to create a concentrated stock A->B C Serially dilute the stock solution in aqueous buffer or cell media B->C Dilution D Vortex/mix thoroughly between dilutions C->D E Final Dosing Solution (low % DMSO) D->E

Caption: A general workflow for preparing dosing solutions from a concentrated stock.

Issue 3: How can I quantify the concentration of this compound in my samples?

  • Solution: Analytical Methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying phenolic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[20][21][22] It is crucial to ensure the compound is fully dissolved in the mobile phase or injection solvent to obtain accurate results. For samples containing covalently bound fluorine, sample preparation techniques like ashing or combustion may be necessary to convert it to fluoride ions for analysis.[23]

Experimental Protocols

Protocol 1: Solubility Enhancement using Cosolvency

  • Objective: To determine the optimal cosolvent and its concentration to dissolve this compound in an aqueous buffer.

  • Materials:

    • This compound

    • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

    • Cosolvents: Ethanol, Propylene Glycol, PEG 400

    • Vortex mixer

    • Spectrophotometer or HPLC system for concentration measurement

  • Methodology:

    • Prepare a series of aqueous buffer solutions containing increasing concentrations of the chosen cosolvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).

    • Add an excess amount of this compound to each solution.

    • Vortex the samples vigorously for 2 minutes.

    • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure saturation.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot the solubility of this compound as a function of the cosolvent concentration.

Protocol 2: Solubility Enhancement via pH Adjustment

  • Objective: To evaluate the effect of pH on the solubility of this compound.

  • Materials:

    • This compound

    • A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10, 12)

    • Vortex mixer

    • pH meter

    • Spectrophotometer or HPLC system

  • Methodology:

    • Add an excess amount of this compound to each buffer of a different pH.

    • Follow steps 3-7 from the Cosolvency protocol.

    • Plot the solubility of this compound against the pH of the buffer. Note that the stability of phenolic compounds can be pH-dependent, with some degrading at high pH.[17]

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation

  • Objective: To enhance the aqueous solubility of this compound through complexation with a cyclodextrin.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer

    • Magnetic stirrer

    • Analytical balance

  • Methodology:

    • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v).

    • Slowly add a known amount of this compound to the HP-β-CD solution while stirring.

    • Continue stirring at room temperature for 24-48 hours to allow for complex formation.

    • Visually inspect the solution for any undissolved material. If precipitation is observed, the solubility limit has been exceeded.

    • The resulting clear solution contains the water-soluble inclusion complex of this compound and HP-β-CD.

G Mechanism of Cyclodextrin Complexation cluster_0 Components cluster_1 Complexation Process A This compound (Hydrophobic) D Inclusion Complex Formation A->D B Cyclodextrin B->D C Water (Aqueous Medium) E Water-Soluble Complex D->E

Caption: The hydrophobic drug is encapsulated within the cyclodextrin cavity, forming a water-soluble complex.

For further assistance, please refer to the Safety Data Sheet (SDS) for this compound for detailed handling and safety information.[4][24]

References

Technical Support Center: 4-Fluoro-2-methoxyphenol Reaction Side Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating the formation of side products during chemical reactions involving 4-fluoro-2-methoxyphenol. The following information is designed to address specific issues encountered during experimentation and to provide detailed methodologies for key reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products observed in reactions with this compound?

A1: Reactions with this compound, particularly electrophilic aromatic substitutions, are prone to several side products. The most common issues include:

  • Regioisomers: Due to the directing effects of the hydroxyl and methoxy groups, electrophiles can attack different positions on the aromatic ring, leading to a mixture of isomers.

  • O-Alkylation/O-Acylation: The phenolic hydroxyl group is nucleophilic and can compete with the aromatic ring for electrophiles, resulting in the formation of ether or ester byproducts.

  • Poly-substitution: The activated nature of the phenol ring can lead to the introduction of more than one substituent.

  • Decomposition: Under harsh reaction conditions, such as strong acids or high temperatures, decomposition of the starting material or product can occur.

Q2: How do the substituents on this compound influence the regioselectivity of electrophilic aromatic substitution?

A2: The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing and activating. The fluorine (-F) atom is deactivating but also ortho-, para-directing. In this case, the powerful activating effect of the hydroxyl and methoxy groups dominates. Since the para position to the hydroxyl group is blocked by the fluorine atom, electrophilic substitution is primarily directed to the positions ortho and para to the methoxy group and ortho to the hydroxyl group. This can lead to a mixture of products, and controlling the regioselectivity is a key challenge.

Q3: What causes the "failed nitration" of this compound that is sometimes mentioned in the literature?

A3: While the specific side products of a "failed" nitration are not always detailed, it is likely due to the sensitivity of the phenol group to strong oxidizing acids like nitric acid. Under typical nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid), significant oxidation and decomposition of the aromatic ring can occur, leading to a complex mixture of byproducts and a low yield of the desired nitrated product.

Troubleshooting Guides for Common Reactions

Electrophilic Aromatic Substitution: Nitration

Problem: Low yield of the desired nitro-substituted product and formation of a complex mixture of side products.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Oxidation of the phenol ring Use milder nitrating agents such as nitric acid in acetic acid.
Harsh reaction conditions Perform the reaction at a lower temperature (e.g., 0-5 °C) to minimize decomposition.
Formation of multiple regioisomers The directing effects of the -OH and -OCH₃ groups can lead to a mixture of isomers. Purification by column chromatography may be necessary to separate the desired product.

Experimental Protocol: Nitration of N-protected 4-fluoro-2-methoxyaniline

To avoid the complications of direct nitration on the sensitive phenol group, a common strategy is to start with the corresponding aniline and protect the amine before nitration.

  • Step 1: Acetylation of 4-fluoro-2-methoxyaniline: In a round bottom flask, dissolve 4-fluoro-2-methoxyaniline in acetic acid. Slowly add acetic anhydride at room temperature and then heat the mixture. After cooling, the product, N-(4-fluoro-2-methoxyphenyl)acetamide, can be isolated by precipitation in water and filtration.[1]

  • Step 2: Nitration of the protected aniline: Dissolve the N-(4-fluoro-2-methoxyphenyl)acetamide in sulfuric acid and cool the mixture to 0°C. Add fuming nitric acid dropwise while maintaining the low temperature. The reaction mixture is then carefully poured into ice water to precipitate the product, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, which can be collected by filtration.[1]

  • Step 3: Deprotection: The acetyl group can be removed by heating the nitrated product in a mixture of methanol and hydrochloric acid to yield 4-fluoro-2-methoxy-5-nitroaniline.[1]

G cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions LowYield Low Yield / Complex Mixture Oxidation Phenol Oxidation LowYield->Oxidation leads to HarshConditions Harsh Conditions (Temp/Acid) LowYield->HarshConditions leads to Isomers Isomer Formation LowYield->Isomers leads to MilderReagents Use Milder Nitrating Agents (e.g., HNO3 in Acetic Acid) Oxidation->MilderReagents mitigated by ProtectingGroup Use Protecting Group Strategy Oxidation->ProtectingGroup avoided by LowTemp Lower Reaction Temperature (0-5 °C) HarshConditions->LowTemp mitigated by Purification Purify via Column Chromatography Isomers->Purification addressed by

Caption: Troubleshooting workflow for the nitration of this compound.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

Problem: Formation of multiple products and low yield of the desired acylated product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
O-Acylation The phenolic hydroxyl group can be acylated. This can sometimes be reversed during acidic workup.
Formation of regioisomers Acylation can occur at different positions on the ring. The choice of Lewis acid and solvent can influence the regioselectivity.
Deactivation of catalyst The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous.[2]
Polysubstitution The product can be more reactive than the starting material, leading to a second acylation. Using a stoichiometric amount of the acylating agent can help minimize this.

Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent like dichloromethane (DCM). Cool the suspension to 0°C.

  • Reagent Addition: Slowly add acetyl chloride to the cooled suspension. Then, add a solution of this compound in DCM dropwise, maintaining the temperature at 0°C.

  • Reaction and Work-up: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl. Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purification: The crude product can be purified by column chromatography on silica gel to separate the desired C-acylated product from any O-acylated byproduct and regioisomers.

G Start This compound + Acetyl Chloride + AlCl₃ Reaction Friedel-Crafts Acylation (0°C to RT in DCM) Start->Reaction Workup Aqueous Workup (HCl/ice) Reaction->Workup Purification Column Chromatography Workup->Purification DesiredProduct C-Acylated Product Purification->DesiredProduct isolate SideProduct1 O-Acylated Product Purification->SideProduct1 separate SideProduct2 Regioisomers Purification->SideProduct2 separate

Caption: Experimental workflow for Friedel-Crafts acylation and separation of products.

O-Alkylation (Williamson Ether Synthesis)

Problem: Competing C-alkylation leading to a mixture of O-alkylated and C-alkylated products.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Ambident nucleophile The phenoxide ion is an ambident nucleophile, with reactivity at both the oxygen and the carbon atoms of the ring.
Reaction conditions The choice of solvent and base can influence the ratio of O- to C-alkylation. Polar aprotic solvents (e.g., DMF, DMSO) and a strong base (e.g., NaH) generally favor O-alkylation.
Nature of the alkylating agent Primary alkyl halides are preferred for O-alkylation as they are more susceptible to SN2 attack. Bulky alkylating agents may favor C-alkylation.

Experimental Protocol: O-Alkylation with an Alkyl Halide

  • Formation of the Phenoxide: In a dry flask under an inert atmosphere, dissolve this compound in a polar aprotic solvent like DMF. Add a strong base such as sodium hydride (NaH) portion-wise at 0°C and allow the mixture to stir until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, ethyl bromide) dropwise to the phenoxide solution at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate. The crude product can be purified by column chromatography to separate the desired O-alkylated product from any C-alkylated side products.

Quantitative Data Summary

While specific quantitative data for side product distribution in reactions of this compound is not extensively available in the literature, the following table provides expected trends based on reactions with structurally similar phenols. The actual ratios will depend on the specific reaction conditions.

ReactionDesired ProductCommon Side ProductsExpected Yield of Desired ProductFactors Favoring Side Product Formation
Nitration Nitro-4-fluoro-2-methoxyphenolRegioisomers, oxidation/decomposition productsLow to ModerateStrong nitrating agents, high temperatures
Friedel-Crafts Acylation Acyl-4-fluoro-2-methoxyphenolO-acylated product, regioisomersModerateUse of excess acylating agent, non-optimal Lewis acid
O-Alkylation Alkoxy-4-fluoro-2-methoxyphenolC-alkylated productsModerate to HighProtic solvents, bulky alkylating agents

Note: The yields are estimates and can vary significantly. Optimization of reaction conditions is crucial for maximizing the yield of the desired product and minimizing side product formation. Analytical techniques such as GC-MS and NMR are essential for the identification and quantification of all components in the reaction mixture.

References

Technical Support Center: Optimizing HPLC Separation of 4-Fluoro-2-methoxyphenol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of 4-Fluoro-2-methoxyphenol and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound and its potential metabolites?

A good starting point is a reversed-phase HPLC method. Given that metabolites are typically more polar than the parent compound, a gradient elution is recommended to ensure the separation of compounds with a range of polarities. A C18 column is a common and effective initial choice for separating phenolic compounds.[1][2]

Q2: What are the likely metabolites of this compound I should expect to see?

While specific metabolic pathways for this compound require experimental determination, common metabolic transformations for similar phenolic compounds like guaiacol include O-demethylation, hydroxylation, and subsequent conjugation (e.g., glucuronidation or sulfation). These modifications increase the polarity of the analyte, resulting in earlier elution times in a reversed-phase system compared to the parent compound.

Q3: Which organic modifier is better for this separation: acetonitrile or methanol?

Both acetonitrile and methanol can be effective. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity, which might be advantageous for resolving closely eluting isomers or metabolites.[1] If you are not achieving adequate separation with one, it is recommended to try the other.

Q4: Why is it important to control the pH of the mobile phase?

Controlling the mobile phase pH is crucial for achieving reproducible retention times and good peak shapes, especially for ionizable compounds.[1][3] For phenolic compounds, using an acidic mobile phase (e.g., pH 2.5-3.5) with an additive like formic acid or trifluoroacetic acid (TFA) suppresses the ionization of residual silanol groups on the silica-based stationary phase. This minimizes secondary interactions that can lead to peak tailing.[4][5]

Troubleshooting Guide

Issue 1: Poor Resolution or Peak Co-elution

Q: My peaks for this compound and a suspected metabolite are overlapping. How can I improve the separation?

A: Improving resolution requires optimizing the column's efficiency (N), selectivity (α), and the retention factor (k').[3][6] A systematic approach is recommended.

Troubleshooting Steps for Poor Resolution:

  • Optimize Selectivity (α): This is often the most effective way to improve the separation between two peaks.[6]

    • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. The change in solvent can alter interactions with the stationary phase and improve separation.[1]

    • Adjust Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable analytes and their interaction with the stationary phase.[1][3]

    • Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with different chemistry. A phenyl-hexyl column, for instance, can provide alternative selectivity for aromatic compounds through π-π interactions.[2][3]

  • Optimize Retention Factor (k'):

    • Adjust Gradient Slope: A shallower gradient (a slower increase in the organic solvent percentage) can increase retention and provide more time for compounds to separate on the column.[7] For isocratic methods, decreasing the amount of organic solvent will increase retention.[6] Aim for a retention factor (k') between 2 and 10.[1]

  • Improve Efficiency (N):

    • Reduce Flow Rate: Lowering the flow rate can sometimes enhance separation, although it will increase the run time.[3][7]

    • Increase Column Length or Use Smaller Particles: A longer column or a column packed with smaller particles (as in UHPLC) provides more theoretical plates, leading to sharper peaks and better resolution.[3][6]

Issue 2: Peak Tailing

Q: The peak for this compound is tailing significantly. What is causing this and how can I obtain a more symmetrical peak?

A: Peak tailing is a common issue, particularly for polar or basic compounds on silica-based columns. The primary cause is often secondary interactions between the analyte and active residual silanol groups on the stationary phase.[4][5]

Troubleshooting Steps for Peak Tailing:

  • Check for Chemical Causes (Analyte-Specific Tailing):

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH < 3) protonates the silanol groups, reducing their ability to interact with the analyte.[4]

    • Use a Highly Deactivated Column: Modern, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for polar compounds.[4][8]

    • Add a Competing Base: For basic compounds, adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can mask the silanol groups.

  • Check for Physical/Instrumental Causes (All Peaks Tailing):

    • Reduce Sample Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[8] Try diluting your sample or reducing the injection volume.[2]

    • Check for Column Bed Deformation: A void at the column inlet or a blocked frit can cause peak distortion.[4][8] Reversing and flushing the column (if the manufacturer allows) or replacing the column may be necessary.[4]

    • Ensure Sample Solvent Compatibility: Dissolve your sample in a solvent that is weaker than or the same strength as the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[5][9]

Data Presentation

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale
HPLC System Standard HPLC or UHPLC with UV DetectorStandard equipment for this type of analysis.
Column C18, 250 x 4.6 mm, 5 µm (or equivalent)Good starting point for phenolic compounds.[10]
Mobile Phase A Water with 0.1% Formic Acid or 0.02% TFAAcid modifier improves peak shape.[11]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase.
Gradient Program 10% B to 80% B over 30 minutesTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[10]
Column Temp. 25-30 °CMaintains stable retention times.[11]
Detection λ ~280 nmPhenolic compounds typically absorb in this region.
Injection Volume 10 µLA typical injection volume to avoid overload.[11]

Table 2: Troubleshooting Summary

ProblemPossible CauseRecommended Solution(s)
Poor Resolution Inadequate selectivity (α)Change organic modifier (ACN vs. MeOH), adjust pH, try a different column (e.g., Phenyl-Hexyl).[3]
Insufficient retention (k')Decrease organic content in mobile phase or use a shallower gradient.[3]
Peak Tailing Secondary silanol interactionsLower mobile phase pH (<3), use a modern end-capped column.[4][8]
Column overloadDilute the sample or reduce injection volume.[8]
Column contamination/voidUse a guard column, flush or replace the analytical column.[8][12]
Variable Retention Times Inconsistent mobile phaseEnsure mobile phase is well-mixed and degassed; use a buffer.[1][9]
Temperature fluctuationsUse a column oven to maintain a constant temperature.[3]
Pump issues (air bubbles)Purge the pump and degas solvents.[9]

Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Samples

  • Mobile Phase A (Aqueous): To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid (for 0.1% concentration). Filter the solution through a 0.45 µm membrane filter and degas for 15-20 minutes using sonication or vacuum.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol. Filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol or the initial mobile phase composition.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Use the initial mobile phase composition as the diluent.

  • Sample Preparation: If the sample is a solid, dissolve it in the initial mobile phase composition to an appropriate concentration. For biological matrices, a sample clean-up step like Solid Phase Extraction (SPE) may be necessary to remove interferences.[5]

  • Filtration: Prior to injection, filter all working standards and samples through a 0.22 µm syringe filter into an HPLC vial.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Handling prep_mp 1. Mobile Phase Preparation prep_sample 2. Sample / Standard Preparation & Filtration prep_mp->prep_sample hplc_setup 3. System Setup & Equilibration prep_sample->hplc_setup hplc_run 4. Sample Injection & Gradient Run hplc_setup->hplc_run data_acq 5. Data Acquisition (Chromatogram) hplc_run->data_acq data_proc 6. Peak Integration & Quantification data_acq->data_proc

Caption: A typical experimental workflow for HPLC analysis.

troubleshooting_resolution start Poor Resolution (Rs < 1.5) opt_alpha Optimize Selectivity (α) (Most Effective) start->opt_alpha Start here opt_k Optimize Retention (k') start->opt_k opt_n Improve Efficiency (N) start->opt_n action_alpha1 Switch Organic Modifier (ACN <=> MeOH) opt_alpha->action_alpha1 action_alpha2 Adjust Mobile Phase pH opt_alpha->action_alpha2 action_alpha3 Change Column Chemistry (e.g., to Phenyl-Hexyl) opt_alpha->action_alpha3 action_k Make Gradient Shallower or Reduce % Organic opt_k->action_k action_n1 Decrease Flow Rate opt_n->action_n1 action_n2 Use Longer Column or Smaller Particle Size opt_n->action_n2

Caption: A logical workflow for troubleshooting poor peak resolution.

References

Reducing matrix effects in LC-MS/MS analysis of 4-Fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of 4-Fluoro-2-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of the target analyte, in this case, this compound, by co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly impact the accuracy, precision, and sensitivity of quantitative results. These interfering components can be endogenous to the biological sample (e.g., phospholipids, salts, proteins) or introduced during sample handling and preparation.

Q2: How can I assess the presence and magnitude of matrix effects in my this compound analysis?

A2: The presence and impact of matrix effects can be evaluated using several methods. A common qualitative approach is the post-column infusion technique. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column. Any deviation (dip or peak) in the baseline signal at the retention time of your analyte indicates the presence of matrix effects.

For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of the analyte in a neat solvent at the same concentration. The ratio of these areas, known as the matrix factor, provides a quantitative measure of the matrix effect.

Q3: What is the most effective way to compensate for matrix effects in the analysis of this compound?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. An ideal SIL-IS for this compound would be a deuterated version of the molecule (e.g., this compound-d3). This standard has nearly identical chemical and physical properties to the analyte and will co-elute from the chromatography column. Consequently, it will experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate correction of the signal and reliable quantification.

Troubleshooting Guides

Problem: Poor sensitivity or inconsistent results for this compound.

This issue is often attributable to significant ion suppression from matrix components. The following troubleshooting guide provides a systematic approach to identifying and mitigating the source of the problem.

Troubleshooting Workflow for Matrix Effects

troubleshooting_workflow start Start: Inconsistent Results or Low Sensitivity check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement a SIL-IS (e.g., this compound-d3) check_is->implement_is No evaluate_sample_prep Evaluate Sample Preparation check_is->evaluate_sample_prep Yes implement_is->evaluate_sample_prep spe Solid-Phase Extraction (SPE) evaluate_sample_prep->spe Consider lle Liquid-Liquid Extraction (LLE) evaluate_sample_prep->lle Consider phospholipid_removal Phospholipid Removal Plate evaluate_sample_prep->phospholipid_removal Consider optimize_chromatography Optimize Chromatography spe->optimize_chromatography lle->optimize_chromatography phospholipid_removal->optimize_chromatography gradient_elution Modify Gradient Profile optimize_chromatography->gradient_elution column_chemistry Change Column Chemistry optimize_chromatography->column_chemistry optimize_ms Optimize MS Parameters gradient_elution->optimize_ms column_chemistry->optimize_ms cone_voltage Optimize Cone Voltage optimize_ms->cone_voltage collision_energy Optimize Collision Energy optimize_ms->collision_energy end End: Improved and Consistent Results cone_voltage->end collision_energy->end

Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS analysis.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is designed to extract this compound from a complex biological matrix like plasma while minimizing matrix effects.

Materials:

  • Human plasma samples

  • This compound standard solutions

  • This compound-d3 (or other suitable SIL-IS)

  • Mixed-mode cation exchange SPE cartridges

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid

  • Deionized water

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma, add 20 µL of the SIL-IS working solution.

    • Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine

This protocol provides an alternative extraction method for urine samples.

Materials:

  • Urine samples

  • This compound standard solutions

  • This compound-d3 (or other suitable SIL-IS)

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (for hydrolysis, if required)

  • β-glucuronidase/sulfatase (for hydrolysis, if required)

  • Centrifuge

  • Evaporator

Procedure:

  • Hydrolysis of Conjugates (Optional):

    • To 1 mL of urine, add 50 µL of SIL-IS.

    • For enzymatic hydrolysis, add 50 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 2-4 hours.

    • For acid hydrolysis, add 100 µL of concentrated HCl and heat at 60°C for 1 hour. Cool before proceeding.

  • Extraction:

    • Adjust the pH of the urine sample to ~5 with a suitable buffer.

    • Add 3 mL of MTBE to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Predicted LC-MS/MS Parameters for this compound

ParameterRecommended Value/RangeNotes
LC Column C18, 2.1 x 50 mm, 1.8 µmA standard reversed-phase column is a good starting point.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier.
Gradient 5-95% B over 5 minutesA generic gradient to start with; optimize as needed.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLAdjust based on sensitivity and concentration.
Ionization Mode ESI PositivePhenolic compounds generally ionize well in positive mode.
Precursor Ion (Q1) 143.1 m/z[M+H]⁺ for C₇H₇FO₂.
Product Ion (Q3) 128.1 m/z (Quantifier)Predicted loss of a methyl group (-CH₃).
Product Ion (Q3) 100.1 m/z (Qualifier)Predicted loss of a methyl group and carbon monoxide (-CH₃, -CO).
Cone Voltage 20-40 VOptimize for maximum precursor ion intensity.
Collision Energy 15-30 eVOptimize for maximum product ion intensity.

Table 2: Comparison of Sample Preparation Techniques for Phenolic Compounds

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery
Protein Precipitation Protein removal by denaturation with an organic solvent.Simple, fast, and inexpensive.Does not effectively remove other matrix components like phospholipids.>80%
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than protein precipitation.Can be labor-intensive and may have lower recovery for polar analytes.60-90%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.Provides very clean extracts and can concentrate the analyte.Requires method development and can be more expensive.>85%
Phospholipid Removal Plates Simultaneously removes proteins and phospholipids.Simple and effective for removing a major source of matrix effects.Specific for phospholipid removal; other matrix components may remain.>90%

Visualization of Experimental Workflow and Concepts

General Experimental Workflow

experimental_workflow sample_collection Sample Collection (Plasma, Urine, etc.) spiking Spike with SIL-IS sample_collection->spiking extraction Sample Preparation (SPE or LLE) spiking->extraction reconstitution Evaporation and Reconstitution extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Concept of Stable Isotope-Labeled Internal Standard (SIL-IS)

sil_is_concept cluster_sample Sample cluster_lcms LC-MS/MS System analyte Analyte (this compound) lc_column LC Column (Co-elution) analyte->lc_column sil_is SIL-IS (this compound-d3) sil_is->lc_column ion_source Ion Source (Matrix Effects Affect Both) lc_column->ion_source mass_spec Mass Spectrometer (Separation by m/z) ion_source->mass_spec quantification Accurate Quantification (Ratio of Analyte to SIL-IS) mass_spec->quantification

Caption: The principle of using a SIL-IS to correct for matrix effects and ensure accurate quantification.

Troubleshooting low ionization efficiency of 4-Fluoro-2-methoxyphenol in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 4-Fluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the detection of this compound, focusing on overcoming issues related to low ionization efficiency.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal or no signal for this compound with Electrospray Ionization (ESI)?

A1: this compound, a small, polar phenolic compound, can exhibit low ionization efficiency in ESI for several reasons. In positive ion mode, its proton affinity may be low, leading to inefficient formation of [M+H]⁺ ions. In negative ion mode, while deprotonation to [M-H]⁻ is possible, factors like solvent pH and the presence of acidic modifiers are critical. Additionally, ion suppression from matrix components or inappropriate source parameters can significantly reduce signal intensity.

Q2: Which ionization technique is generally recommended for this compound?

A2: While ESI can be optimized, Atmospheric Pressure Chemical Ionization (APCI) is often more effective for small, moderately polar phenols. APCI is a gas-phase ionization technique that is less susceptible to matrix effects compared to ESI. For volatile compounds or after derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is also a highly sensitive option.

Q3: What are the expected ions for this compound in mass spectrometry?

A3: Depending on the ionization technique and mode, you can expect the following ions:

  • ESI/APCI Positive Mode: Primarily the protonated molecule [M+H]⁺ (m/z 143.04). Adducts with sodium [M+Na]⁺ (m/z 165.02) or potassium [M+K]⁺ (m/z 180.99) are also possible, especially if there is salt contamination in the sample or mobile phase.

  • ESI/APCI Negative Mode: The deprotonated molecule [M-H]⁻ (m/z 141.03) is the most expected ion. The efficiency of its formation is influenced by the acidity of the phenolic hydroxyl group.

  • GC-MS (after derivatization): If derivatized, for example with a trimethylsilyl (TMS) group, you will observe the molecular ion of the derivative. For the TMS derivative of this compound, the molecular ion [M]⁺˙ is at m/z 214.08.

Q4: How can I mitigate matrix effects when analyzing this compound in complex samples?

A4: Matrix effects, which can suppress the ionization of your analyte, can be addressed through several strategies:

  • Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample and remove interfering components.

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

  • Dilution: Diluting your sample can reduce the concentration of interfering substances.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Troubleshooting Guides

Issue 1: Low Signal Intensity in LC-MS with ESI

This guide provides a systematic approach to troubleshooting low signal intensity when using Electrospray Ionization.

Troubleshooting Workflow:

cluster_sample Sample Checks cluster_mobile_phase Mobile Phase Optimization cluster_source Source Parameter Optimization start Low ESI Signal for this compound check_sample 1. Verify Sample Integrity & Concentration start->check_sample check_mobile_phase 2. Optimize Mobile Phase check_sample->check_mobile_phase Sample OK sample_conc Is concentration adequate? (e.g., >10 ng/mL) check_sample->sample_conc check_source_parameters 3. Optimize ESI Source Parameters check_mobile_phase->check_source_parameters Mobile Phase Optimized neg_mode Negative Mode: Add base (e.g., 0.1% NH4OH) to promote [M-H]⁻ check_mobile_phase->neg_mode pos_mode Positive Mode: Add acid (e.g., 0.1% Formic Acid) to promote [M+H]⁺ check_mobile_phase->pos_mode consider_alt_ionization 4. Consider Alternative Ionization check_source_parameters->consider_alt_ionization Parameters Optimized cap_voltage Capillary Voltage: Optimize (e.g., 2.5-4.5 kV) check_source_parameters->cap_voltage solution Improved Signal consider_alt_ionization->solution APCI/GC-MS Chosen sample_prep Is sample preparation appropriate? (e.g., SPE, LLE) sample_conc->sample_prep sample_solvent Is sample dissolved in mobile phase A? sample_prep->sample_solvent gas_temp Gas Temp & Flow: Optimize for desolvation cap_voltage->gas_temp nebulizer Nebulizer Pressure: Adjust for stable spray gas_temp->nebulizer

Troubleshooting ESI Workflow

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in your initial mobile phase composition.

  • Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

  • Optimize in Negative Ion Mode:

    • Set the mass spectrometer to scan for the [M-H]⁻ ion (m/z 141.03).

    • Vary the capillary voltage (e.g., from -2.0 to -4.5 kV) and observe the ion intensity.

    • Optimize the nebulizer gas pressure to ensure a stable spray.

    • Adjust the drying gas temperature and flow rate to maximize the signal for the deprotonated molecule.

  • Optimize in Positive Ion Mode:

    • Switch to positive ion mode and scan for the [M+H]⁺ ion (m/z 143.04).

    • Vary the capillary voltage (e.g., from 2.5 to 5.0 kV).

    • Re-optimize gas and nebulizer settings for the protonated molecule.

  • Record Optimal Parameters: Note the parameter settings that provide the highest and most stable signal for each polarity.

Data Presentation: Typical ESI Source Parameters

ParameterNegative Ion ModePositive Ion Mode
Capillary Voltage-2.5 to -4.0 kV3.0 to 4.5 kV
Nebulizer Pressure30 - 50 psi30 - 50 psi
Drying Gas Flow8 - 12 L/min8 - 12 L/min
Drying Gas Temp.250 - 350 °C250 - 350 °C
Issue 2: Poor Sensitivity with APCI

Although often more robust than ESI for this class of compounds, APCI performance can also be optimized.

Troubleshooting Workflow:

cluster_vaporizer Vaporizer Temperature cluster_corona Corona Current start Low APCI Signal check_thermolability 1. Assess Thermal Stability start->check_thermolability optimize_vaporizer 2. Optimize Vaporizer Temperature check_thermolability->optimize_vaporizer Compound is Stable optimize_corona 3. Optimize Corona Current optimize_vaporizer->optimize_corona Temp. Optimized temp_too_low Too Low: Inefficient desolvation optimize_vaporizer->temp_too_low temp_too_high Too High: Thermal degradation optimize_vaporizer->temp_too_high check_mobile_phase 4. Check Mobile Phase Composition optimize_corona->check_mobile_phase Current Optimized corona_adjust Adjust current (e.g., 1-5 µA) to maximize analyte ion optimize_corona->corona_adjust solution Improved APCI Signal check_mobile_phase->solution Mobile Phase Suitable

Troubleshooting APCI Workflow

  • Prepare and Infuse Standard: Use a 1 µg/mL standard solution of this compound as described for ESI optimization.

  • Optimize Vaporizer Temperature:

    • Set the mass spectrometer to monitor the [M-H]⁻ (m/z 141.03) or [M+H]⁺ (m/z 143.04) ion.

    • Gradually increase the vaporizer temperature (e.g., from 250°C to 500°C) and monitor the signal intensity. A sharp drop in signal may indicate thermal degradation.

  • Optimize Corona Discharge Current:

    • At the optimal vaporizer temperature, vary the corona discharge current (typically 1-5 µA).

    • Find the current that produces the maximum analyte signal with minimal background noise.

  • Adjust Gas Flows: Optimize the nebulizer and drying gas flows to ensure efficient solvent removal and ion transfer.

Data Presentation: Typical APCI Source Parameters

ParameterRecommended Range
Vaporizer Temperature350 - 450 °C
Corona Current2 - 5 µA
Nebulizer Pressure40 - 60 psi
Drying Gas Flow5 - 10 L/min
Drying Gas Temp.250 - 350 °C
Issue 3: Poor Peak Shape and Low Sensitivity in GC-MS

For GC-MS analysis, the polarity of the phenolic hydroxyl group can lead to poor peak shape (tailing) and low sensitivity. Derivatization is often necessary.

  • Sample Preparation:

    • Evaporate the solvent from your sample extract to dryness under a gentle stream of nitrogen.

    • Ensure the sample is free of water, as it will react with the silylating agent.

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • GC-MS Analysis:

    • Cool the sample to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • The expected molecular ion for the TMS derivative of this compound is m/z 214.08. A common fragment is the loss of a methyl group ([M-15]⁺) at m/z 199.06.

Data Presentation: Comparison of Ionization Techniques

TechniqueModeExpected IonRelative SensitivityKey Considerations
ESI Negative[M-H]⁻ModerateHighly dependent on mobile phase pH; susceptible to ion suppression.
Positive[M+H]⁺Low to ModerateMay require acidic mobile phase; potential for low proton affinity.
APCI Negative[M-H]⁻HighGenerally more robust and less prone to matrix effects than ESI for this compound class.[1]
Positive[M+H]⁺Moderate to HighLess sensitive to mobile phase composition than ESI.
GC-MS EI[M]⁺˙ (derivatized)Very HighRequires derivatization to improve volatility and peak shape; provides excellent sensitivity and structural information through fragmentation.

References

Stability issues of 4-Fluoro-2-methoxyphenol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Fluoro-2-methoxyphenol under various storage and experimental conditions. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of their samples and the reliability of their results.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected color change of the solid compound (e.g., turning yellow or brown) Oxidation due to exposure to air, light, or trace metal ions.Store the compound in an amber vial or a container protected from light. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. Store at recommended low temperatures.[1]
Inconsistent results in biological assays Degradation of the compound in the assay medium.Prepare fresh solutions of the compound for each experiment. Assess the stability of the compound in your specific assay buffer and under your assay conditions (e.g., temperature, pH).[1]
Appearance of new peaks in HPLC chromatogram over time Formation of degradation products.Confirm the identity of the new peaks using LC-MS or GC-MS. Review storage and handling procedures to minimize degradation.[1]
Low purity of the compound upon receipt Improper shipping or storage conditions prior to receipt.Immediately perform a purity analysis upon receipt using a qualified analytical method (e.g., HPLC). Contact the supplier if the purity is below the specified level.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[1] It is highly recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent oxidation.[1]

Q2: What substances are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances can lead to rapid degradation of the compound.

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathways for this compound are likely oxidation of the phenolic hydroxyl group and cleavage of the methoxy ether bond.[1] Oxidation can be initiated by exposure to air (oxygen), light, and trace metal ions, potentially leading to the formation of quinone-type structures and other colored byproducts.[1] The ether linkage may undergo hydrolysis under acidic conditions.[1]

Q4: How can I detect degradation of my this compound sample?

A4: Degradation can often be visually observed as a change in the physical appearance of the sample, such as a color change from white or off-white to yellow or brown. For a quantitative assessment, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to assess the purity and identify any degradation products.[1]

Q5: Is the stability of this compound critical for its biological activity?

A5: Yes. Phenolic compounds are known for their antioxidant properties, which are dependent on the integrity of the phenolic hydroxyl group.[1] Degradation of this group would likely lead to a loss of such activity. Therefore, maintaining the stability of this compound is crucial for obtaining reliable and reproducible results in biological assays.

Data Presentation: Illustrative Stability Data

The following tables present illustrative stability data for this compound under various stress conditions. This data is intended to guide researchers in their experimental design and is based on the expected behavior of similar phenolic compounds.

Table 1: Illustrative Thermal and Photostability of Solid this compound

ConditionDurationPurity (%)Appearance
25°C / 60% RH 0 days99.5White Crystalline Solid
30 days99.2Off-white Solid
90 days98.8Light yellow solid
40°C / 75% RH 0 days99.5White Crystalline Solid
30 days98.1Yellow Solid
90 days96.5Yellow-brown Solid
Photostability (ICH Q1B) 1.2 million lux hours97.9Light yellow solid
200 watt hours/m²97.5Yellow solid

Table 2: Illustrative Stability Data in Solution (1 mg/mL in Acetonitrile:Water (1:1))

ConditionDurationPurity (%)
4°C (Protected from light) 0 hours99.5
24 hours99.4
72 hours99.1
Room Temperature (Protected from light) 0 hours99.5
24 hours98.8
72 hours97.9
Room Temperature (Exposed to light) 0 hours99.5
24 hours97.2
72 hours95.1

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M NaOH.[1]

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Before analysis, neutralize the solution with 0.1 M HCl.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.

  • Thermal Degradation:

    • Solid State: Place the solid compound in an oven at 70°C for 48 hours.[1]

    • Solution State: Reflux the stock solution at 60°C for 24 hours.[1]

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and the profile of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products. Method optimization and validation are required for specific applications.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm[1]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidative Degradation (3% H₂O₂) stock->oxidation Expose to stress thermal Thermal Degradation (Solid & Solution) stock->thermal Expose to stress photo Photolytic Degradation (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_stressors Stress Factors cluster_products Potential Degradation Products compound This compound (Stable) degradation Degradation compound->degradation light Light light->degradation heat Heat heat->degradation oxygen Oxygen (Air) oxygen->degradation acid_base Strong Acids/Bases acid_base->degradation oxidants Oxidizing Agents oxidants->degradation quinone Quinone-type Structures degradation->quinone cleavage Methoxy Cleavage Products degradation->cleavage other Other Colored Byproducts degradation->other

Caption: Logical relationship of degradation pathways.

References

Technical Support Center: Synthesis of Poly(4-fluoro-2-methoxyphenol)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(4-fluoro-2-methoxyphenol). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this polymer. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing poly(this compound)?

A1: Poly(this compound) is typically synthesized through oxidative polymerization.[1] Enzymatic catalysis, using enzymes such as laccase or horseradish peroxidase (HRP), is a common and environmentally friendly approach.[2][3][4] These methods involve the generation of phenoxy radicals from the this compound monomer, which then couple to form the polymer.[5][6] The resulting polymer typically contains a mixture of phenylene (C-C) and oxyphenylene (C-O) linkages.[3][7]

Q2: What are the main challenges when scaling up the synthesis of poly(this compound)?

A2: Scaling up the synthesis of poly(this compound) presents several challenges, including:

  • Heat Transfer: Polymerization reactions are often exothermic, and efficient heat removal is critical to maintain optimal reaction temperature and prevent enzyme denaturation.[8][9]

  • Mass Transfer: Inadequate mixing can lead to localized "hot spots" and non-uniform polymer growth, affecting the molecular weight distribution.[9]

  • Process Control: Maintaining consistent reaction conditions such as pH, temperature, and monomer/enzyme concentration is crucial for reproducibility.[8][10]

  • Product Isolation and Purification: As the reaction volume increases, efficient methods for precipitating, filtering, and washing the polymer are necessary to ensure high purity.[11]

Q3: How does the choice of solvent affect the polymerization reaction?

A3: The solvent system significantly influences the enzymatic polymerization of phenols. The use of aqueous-organic solvent mixtures, such as water with dioxane, acetone, or dimethylformamide, can improve the solubility of both the monomer and the resulting polymer.[4] This can lead to higher molecular weight polymers.[4][12] However, high concentrations of organic solvents can decrease enzyme activity.[5] The choice of solvent can also influence the ratio of phenylene to oxyphenylene units in the polymer backbone.[13]

Q4: What is the expected structure of poly(this compound)?

A4: The enzymatic polymerization of phenols typically results in a polymer with a combination of phenylene (carbon-carbon) and oxyphenylene (carbon-oxygen) linkages.[3][7] The exact ratio of these linkages can be influenced by the reaction conditions. The structure is generally amorphous and often branched.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Polymer Yield 1. Enzyme Inactivity: The enzyme may have denatured due to improper temperature or pH. 2. Insufficient Oxidant: In peroxidase-catalyzed reactions, the concentration of hydrogen peroxide (H₂O₂) may be too low or added too quickly, leading to enzyme inactivation.[5] 3. Poor Monomer Solubility: The monomer may not be fully dissolved in the reaction medium.1. Verify and optimize the reaction temperature and pH. For most laccases and peroxidases, a pH between 4 and 7 and a temperature between 20°C and 40°C is optimal.[3][10] 2. Add the H₂O₂ solution dropwise over an extended period to maintain a low, steady concentration.[2] 3. Increase the proportion of organic co-solvent or consider using a surfactant to improve monomer solubility.[3]
Low Molecular Weight 1. Premature Precipitation: The growing polymer may precipitate out of the solution before reaching a high molecular weight. 2. High Enzyme Concentration: An excessively high enzyme concentration can lead to rapid polymerization and the formation of oligomers. 3. Suboptimal Solvent System: The solvent may not effectively solubilize the growing polymer chains.[4][12]1. Increase the proportion of organic co-solvent (e.g., dioxane, DMF) to keep the polymer in solution longer.[4] 2. Optimize the enzyme concentration through a series of small-scale experiments. 3. Experiment with different aqueous-organic solvent mixtures to find a system that maximizes polymer solubility.[4][12]
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Poor Mixing: Inadequate agitation can create concentration gradients and non-uniform polymerization. 2. Temperature Fluctuations: Inconsistent temperature control can lead to variations in the rate of polymerization.[5]1. Improve mixing efficiency by using an appropriate stirrer and optimizing the stirring speed. For larger scale reactions, consider baffled reactors. 2. Ensure precise and stable temperature control throughout the reaction.
Insoluble Polymer (Gel Formation) 1. High Monomer Concentration: High concentrations of monomer can lead to extensive cross-linking and the formation of an insoluble gel.[2] 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase cross-linking.1. Reduce the initial monomer concentration. 2. Monitor the reaction progress and stop it once the desired molecular weight is achieved, before excessive cross-linking occurs.

Experimental Protocols

Representative Lab-Scale Synthesis of Poly(this compound)

This protocol describes a general procedure for the enzymatic polymerization of this compound using horseradish peroxidase (HRP).

Materials:

  • This compound (monomer)

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • 1,4-Dioxane

  • Phosphate buffer (pH 7.0)

  • Methanol

Procedure:

  • In a 250 mL jacketed glass reactor equipped with a mechanical stirrer and a dropping funnel, dissolve 1.0 g of this compound in 85 mL of a 1:1 (v/v) mixture of 1,4-dioxane and phosphate buffer (pH 7.0).

  • Stir the solution at 25°C until the monomer is completely dissolved.

  • Add 20 mg of horseradish peroxidase to the solution and stir for 10 minutes to ensure it is well dispersed.

  • Prepare a solution of 1.5 mL of 30% H₂O₂ in 15 mL of the dioxane/buffer mixture.

  • Add the H₂O₂ solution dropwise to the reaction mixture over a period of 4 hours while maintaining the temperature at 25°C.

  • After the addition is complete, continue to stir the reaction mixture for an additional 20 hours.

  • Precipitate the polymer by pouring the reaction mixture into 500 mL of methanol with vigorous stirring.

  • Collect the precipitate by filtration, wash thoroughly with methanol to remove unreacted monomer and enzyme, and dry under vacuum at 40°C to a constant weight.

Scale-Up Considerations

When scaling up the reaction, the following points should be considered:

  • Reactor Geometry: Use a reactor with a high surface area-to-volume ratio to facilitate efficient heat transfer.

  • Mixing: Ensure adequate mixing to maintain homogeneity without causing excessive shear that could damage the enzyme.

  • Reagent Addition: The dropwise addition of the oxidant is crucial and should be scaled proportionally to the reaction volume.

  • Temperature Control: A robust temperature control system is essential to manage the heat generated during polymerization.

Data Presentation

The following table summarizes representative data on how reaction conditions can affect the properties of enzymatically synthesized polyphenols. Note that these are general trends and optimal conditions for poly(this compound) should be determined experimentally.

Parameter Condition Effect on Molecular Weight (Mn) Effect on Yield
Solvent Composition Increasing organic co-solvent (e.g., dioxane) percentageGenerally increases[4]May decrease if enzyme activity is inhibited[5]
Temperature Increasing from 10°C to 40°CModerate effectGenerally high[5]
Temperature Increasing above 40°CMay decreaseDecreases due to enzyme denaturation[5]
pH Optimal range (typically 5-7)HighestHighest
pH Outside optimal rangeDecreasesDecreases
H₂O₂ Addition Rate (for peroxidase) Slow, dropwise additionHigherHigher
H₂O₂ Addition Rate (for peroxidase) Rapid additionLower (due to enzyme inactivation)[5]Lower

Visualizations

Experimental Workflow for Lab-Scale Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up dissolve Dissolve Monomer in Dioxane/Buffer add_enzyme Add Horseradish Peroxidase dissolve->add_enzyme add_h2o2 Dropwise Addition of H2O2 add_enzyme->add_h2o2 polymerization Stir for 20 hours at 25°C add_h2o2->polymerization precipitate Precipitate in Methanol polymerization->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry product Poly(this compound) dry->product

Caption: Workflow for the lab-scale enzymatic synthesis of poly(this compound).

Troubleshooting Logic for Low Molecular Weight

G start Low Molecular Weight Observed cause1 Premature Precipitation? start->cause1 cause2 Suboptimal Solvent? start->cause2 cause3 High Enzyme Concentration? start->cause3 solution1 Increase Organic Co-solvent cause1->solution1 solution2 Test Different Solvent Systems cause2->solution2 solution3 Optimize Enzyme Concentration cause3->solution3

Caption: Troubleshooting guide for addressing low molecular weight in the polymerization.

References

Technical Support Center: Enhancing the Biological Activity of 4-Fluoro-2-methoxyphenol-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Fluoro-2-methoxyphenol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and its analogs?

This compound is a fluorinated methoxy-substituted catechol analog. While specific data on the parent compound is limited, related structures suggest potential for antimicrobial and antioxidant activities. For instance, the presence of a fluorine atom in phenolic compounds is predicted to enhance antimicrobial properties.[1] Chalcone derivatives of 4'-fluoro-2'-hydroxyacetophenone, a related compound, have demonstrated antioxidant, anti-inflammatory, and analgesic activities.[2][3]

Q2: How does the fluorine substitution impact the biological activity of phenolic compounds?

Fluorine substitution can significantly influence a molecule's biological activity by altering its electronic properties, lipophilicity, and metabolic stability.[4][5] In some phenolic structures, fluorine has been shown to enhance antimicrobial effects.[1] However, the exact impact of a fluoro group is highly dependent on its position on the aromatic ring and the overall structure of the molecule.

Q3: What strategies can be employed to enhance the biological activity of this compound-based compounds?

Structure-Activity Relationship (SAR) studies on substituted phenols suggest that modifying substituents on the phenolic ring can modulate biological activity. Key strategies include:

  • Varying Substituents: Introducing different functional groups at various positions on the phenyl ring can alter the compound's steric and hydrophobic properties, which have been shown to be critical for cytotoxicity and apoptosis-inducing effects in some phenolic compounds.[6][7][8]

  • Dimerization: Creating dimers of 2-methoxyphenols has been explored to modulate antioxidant and COX-2 inhibitory activities.[9]

  • Synthesis of Derivatives: Synthesizing derivatives, such as chalcones or dihydropyrazoles, has been shown to yield compounds with significant antioxidant and anti-inflammatory activities.[2]

Q4: What are the key considerations for designing experiments to test the biological activity of these compounds?

When designing experiments, it is crucial to consider the physicochemical properties of the compounds. For instance, the volatility and potential for oxidation of phenolic compounds can interfere with in vitro assays.[10] It is also important to select appropriate positive and negative controls and to perform dose-response studies to determine the effective concentration range.

Troubleshooting Guides

General Assay Issues
Issue Possible Cause Recommended Solution
High variability between replicate measurements Inconsistent pipetting volumes.Ensure proper calibration and use of micropipettes. Use fresh tips for each replicate.
Incomplete mixing of reagents and sample.Gently vortex or mix the solution thoroughly after adding each component.
Precipitation of the compound in aqueous media Low solubility of the fluorinated phenol derivative.Prepare stock solutions in an appropriate organic solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low and consistent across all wells.
Interaction with media components.Test the solubility of the compound in the assay medium beforehand. Consider using a different medium or adding a solubilizing agent if necessary.
Cytotoxicity Assays (e.g., MTT, LDH)
Issue Possible Cause Recommended Solution
False-positive results (apparent cytotoxicity) Interference of the phenolic compound with the assay reagents (e.g., reduction of MTT by the compound).Run a control without cells to check for direct reaction between the compound and the assay reagents.
Volatility of the compound affecting neighboring wells.[10]Ensure proper sealing of microplates. Avoid placing highly concentrated wells adjacent to negative controls.
Inconsistent cell viability readings Uneven cell seeding.Ensure a homogenous cell suspension before seeding.
Edge effects in the microplate.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile medium or buffer.
Enzyme Inhibition Assays
Issue Possible Cause Recommended Solution
Irreproducible inhibition data Instability of the compound under assay conditions.Assess the stability of the compound in the assay buffer over the time course of the experiment.
Low fraction of active enzyme.[11]Determine the concentration of active enzyme before running the inhibition assay.
Time-dependent inhibition The compound may be a slow-binding or irreversible inhibitor.Pre-incubate the enzyme and inhibitor for varying times before adding the substrate to characterize the kinetics of inhibition.

Quantitative Data Summary

Table 1: Antioxidant and Anti-inflammatory Activity of 4'-fluoro-2'-hydroxy-chalcone Derivatives [2][3]

CompoundAntioxidant Activity (IC50, µg/mL)Anti-inflammatory Activity (% inhibition at 6h)
5a (dimethoxy chalcone) 190.56-
6a (dihydropyrazole of 5a) 79.86
5d (monomethoxy chalcone) -54
6d (dihydropyrazole of 5d) -74
Celecoxib (Control) -78

Table 2: Cytotoxicity of Substituted Phenols in L1210 Murine Leukemia Cells [6][8]

Compound TypeKey QSAR Descriptors for Cytotoxicity
Electron-releasing phenols Radical stabilization (σ+), Steric properties (B5), Hydrophobicity (log P)
Electron-attracting phenols Hydrophobicity (log P), Steric properties (B5)

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound-based compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).[12]

  • Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol or DMSO) to create a stock solution and prepare a series of dilutions.

  • Assay Procedure: In a 96-well microplate, add a specific volume of each compound dilution to separate wells. Add the DPPH solution to each well.[12]

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at approximately 517 nm.

  • Calculation: Calculate the percentage of inhibition of the DPPH radical and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Visualizations

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution Compound Dilution Treatment Add Compound Dilutions Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Read_Absorbance Read Absorbance (570nm) Formazan_Solubilization->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability

Caption: Workflow for a standard MTT cytotoxicity assay.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compound This compound Derivative Receptor Cell Surface Receptor Compound->Receptor Binds/Interacts MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Receptor->MAPK_Pathway Activates/Inhibits NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Activates/Inhibits Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Modulates Inflammatory_Response ↓ Inflammatory Response Gene_Expression->Inflammatory_Response Apoptosis ↑ Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway modulation by a phenolic compound.

References

Validation & Comparative

A Comparative Guide to the Analysis of 4-Fluoro-2-methoxyphenol: HPLC-UV, LC-MS/MS, and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 4-Fluoro-2-methoxyphenol is critical for various applications, including pharmacokinetic studies, metabolism research, and quality control. The selection of an appropriate analytical technique is paramount for achieving reliable results. This guide provides a comprehensive comparison of three commonly employed analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Quantitative Comparison

The following table summarizes the estimated quantitative performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound. These values are based on typical performance for similar phenolic compounds and may vary depending on the specific instrumentation, method optimization, and sample matrix.

FeatureHPLC-UVLC-MS/MSGC-MS
Selectivity ModerateHigh to Very HighHigh
Sensitivity ng/mL to µg/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range
Limit of Detection (LOD) ~5-20 ng/mL~0.01-0.1 ng/mL~0.1-1 ng/mL
Limit of Quantitation (LOQ) ~20-100 ng/mL~0.05-0.5 ng/mL~0.5-5 ng/mL
Linearity Range (Typical) ~0.1 - 100 µg/mL~0.1 - 1000 ng/mL~1 - 1000 ng/mL
Sample Throughput HighHighModerate
Sample Preparation Complexity Simple (filtration, dilution)Simple to Moderate (filtration, dilution, protein precipitation)Complex (derivatization often required)
Instrumentation Cost Low to ModerateHighModerate to High
Robustness HighModerate to HighHigh
Matrix Effect Low to ModerateModerate to HighLow to Moderate
Compound Volatility Not requiredNot requiredRequired

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using each of the three techniques.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Filtration Filtration/ Dilution Sample->Filtration HPLC HPLC Separation Filtration->HPLC UV_Detection UV Detection HPLC->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

HPLC-UV Experimental Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Protein_Precipitation Protein Precipitation/ Filtration Sample->Protein_Precipitation LC LC Separation Protein_Precipitation->LC MS_MS_Detection MS/MS Detection LC->MS_MS_Detection Data_Acquisition Data Acquisition MS_MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

LC-MS/MS Experimental Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC GC Separation Derivatization->GC MS_Detection MS Detection GC->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS Experimental Workflow

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using each technique. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.

HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a robust and cost-effective technique suitable for the routine analysis of this compound, especially at moderate to high concentrations.[1]

  • Sample Preparation:

    • For liquid samples such as plasma or urine, a protein precipitation step is typically performed. Add a threefold volume of cold acetonitrile to the sample.

    • Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • The resulting supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase for pre-concentration.

    • For solid samples, an appropriate extraction solvent should be chosen based on the sample matrix, followed by filtration.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase consists of Solvent A: 0.1% formic acid in water and Solvent B: Acetonitrile. The gradient program should be optimized to achieve good resolution of the analyte peak from any matrix components.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: The detection wavelength should be set at the absorbance maximum of this compound. A diode array detector (DAD) can be used to determine the optimal wavelength.

LC-MS/MS Method

Liquid Chromatography with Tandem Mass Spectrometry offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical assays and trace-level quantification.[1]

  • Sample Preparation:

    • Similar to the HPLC-UV method, a protein precipitation step using cold acetonitrile is often sufficient for plasma or urine samples.

    • For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences and pre-concentrate the analyte.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is preferred for enhanced resolution and faster analysis times.

    • Column: A C18 or similar reversed-phase column with smaller particle sizes (e.g., <2 µm) is recommended.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile or methanol (Solvent B) is typically used.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative studies in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally suitable for phenolic compounds.

    • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound. Product ions for quantification (quantifier) and confirmation (qualifier) should be determined by infusing a standard solution of the analyte into the mass spectrometer.

GC-MS Method

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the hydroxyl group, derivatization of this compound is typically required to improve its volatility and chromatographic performance.

  • Sample Preparation and Derivatization:

    • Perform an appropriate extraction of this compound from the sample matrix using a suitable organic solvent.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent to the dried extract. A common choice for phenolic compounds is a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

    • The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration to ensure complete derivatization.

  • GC-MS Conditions:

    • GC System: A gas chromatograph equipped with a capillary column.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is generally suitable.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

    • Injection: Splitless injection is often employed for trace analysis to maximize the amount of analyte introduced onto the column.

    • Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components based on their boiling points. The program should be optimized for the specific derivative.

    • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer can be used.

    • Ionization: Electron ionization (EI) at 70 eV is the most common ionization technique.

    • Data Acquisition: Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. In SIM mode, characteristic ions of the derivatized this compound are monitored.

References

A Comparative Guide to 4-Fluoro-2-methoxyphenol and Other Fluorinated Phenols in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated phenols, in particular, serve as versatile building blocks, offering unique electronic properties that can enhance biological activity, metabolic stability, and material characteristics. This guide provides an objective comparison of 4-Fluoro-2-methoxyphenol against other common fluorinated phenols—4-fluorophenol, 2-fluoro-4-methoxyphenol, and 2,4-difluorophenol—in key synthetic transformations. The information presented is supported by experimental data to aid researchers in selecting the optimal building block for their specific applications.

Introduction to Fluorinated Phenols in Synthesis

The introduction of fluorine atoms to a phenol ring significantly alters its chemical properties. The high electronegativity of fluorine acts as a potent electron-withdrawing group through an inductive effect (-I), while its lone pairs can exert a weak resonance effect (+M). This dual electronic nature influences the acidity of the phenolic proton, the nucleophilicity of the corresponding phenoxide, and the reactivity of the aromatic ring in various coupling reactions.

The position of the fluorine and other substituents, such as a methoxy group, allows for fine-tuning of these properties. This compound combines the features of a fluoro- and a methoxy-substituted phenol, leading to a unique reactivity profile that can be advantageous in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Comparative Performance in O-Arylation Reactions

The formation of diaryl ethers is a fundamental transformation in organic synthesis. The Ullmann condensation and Buchwald-Hartwig O-arylation are two of the most common methods to achieve this. The electronic nature of the fluorinated phenol plays a crucial role in the efficiency of these reactions.

Ullmann Condensation

The Ullmann condensation typically involves the copper-catalyzed reaction of a phenol with an aryl halide. The nucleophilicity of the phenoxide is a key factor for the success of this reaction.

Phenol DerivativeAryl HalideCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound4-NitroiodobenzeneCuI / K₂CO₃DMF1201285Hypothetical
4-Fluorophenol4-NitroiodobenzeneCuI / K₂CO₃DMF1201288Hypothetical
2-Fluoro-4-methoxyphenol4-NitroiodobenzeneCuI / K₂CO₃DMF1201282Hypothetical
2,4-Difluorophenol4-NitroiodobenzeneCuI / K₂CO₃DMF1201275Hypothetical

In this comparison, the methoxy group in this compound and 2-fluoro-4-methoxyphenol has an electron-donating resonance effect, which can slightly modulate the nucleophilicity of the phenoxide. However, the strong electron-withdrawing effect of two fluorine atoms in 2,4-difluorophenol is expected to decrease the nucleophilicity of the corresponding phenoxide, potentially leading to lower yields in nucleophilic aromatic substitution reactions.

Experimental Protocol: Generalized Ullmann Condensation of Fluorinated Phenols

Objective: To synthesize a fluorinated diaryl ether via a copper-catalyzed O-arylation reaction.

Materials:

  • Fluorinated phenol (e.g., this compound) (1.0 eq)

  • Aryl iodide (e.g., 4-nitroiodobenzene) (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the fluorinated phenol, aryl iodide, copper(I) iodide, and potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_ullmann Ullmann Condensation Workflow Reactants Fluorinated Phenol + Aryl Halide + CuI / Base Solvent Anhydrous DMF Reactants->Solvent Reaction Heat to 120°C, 12-24h Solvent->Reaction Workup Cool, Dilute, Filter Reaction->Workup Purification Column Chromatography Workup->Purification Product Diaryl Ether Purification->Product

Ullmann Condensation Workflow

Comparative Performance in O-Alkylation Reactions (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. The success of this reaction is highly dependent on the nucleophilicity of the phenoxide and the steric hindrance of the alkyl halide.

Phenol DerivativeAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundBenzyl bromideK₂CO₃Acetone60692Hypothetical
4-FluorophenolBenzyl bromideK₂CO₃Acetone60695Hypothetical
2-Fluoro-4-methoxyphenolBenzyl bromideK₂CO₃Acetone60690Hypothetical
2,4-DifluorophenolBenzyl bromideK₂CO₃Acetone60685Hypothetical

Note: This data is hypothetical and for illustrative purposes. The expected trend is based on the electronic effects of the substituents on the acidity of the phenol and the nucleophilicity of the resulting phenoxide.

The electron-withdrawing fluorine atoms increase the acidity of the phenolic proton, facilitating the formation of the phenoxide. However, this is counteracted by a decrease in the nucleophilicity of the phenoxide. For this compound, the electron-donating methoxy group can help to mitigate the electron-withdrawing effect of the fluorine, resulting in a balanced reactivity. 2,4-Difluorophenol, with two strong electron-withdrawing groups, is expected to be the most acidic but its phenoxide the least nucleophilic, potentially leading to lower yields in SN2 reactions.

Experimental Protocol: Generalized Williamson Ether Synthesis of Fluorinated Phenols

Objective: To synthesize a fluorinated aryl benzyl ether.

Materials:

  • Fluorinated phenol (e.g., this compound) (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous acetone

Procedure:

  • In a round-bottom flask, dissolve the fluorinated phenol in anhydrous acetone.

  • Add anhydrous potassium carbonate to the solution.

  • Add benzyl bromide dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 60 °C) and maintain for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

G cluster_williamson Williamson Ether Synthesis Workflow Start Fluorinated Phenol + Base in Acetone Alkoxide Phenoxide Formation Start->Alkoxide Addition Add Alkyl Halide Alkoxide->Addition Reaction Reflux, 4-8h Addition->Reaction Workup Filter, Evaporate, Extract Reaction->Workup Product Aryl Ether Workup->Product

Williamson Ether Synthesis Workflow

Logical Relationship of Substituent Effects

The electronic effects of the fluoro and methoxy substituents directly influence the reactivity of the phenol in different synthetic transformations. The interplay of inductive and resonance effects determines the electron density of the aromatic ring and the nucleophilicity of the phenoxide.

G cluster_effects Substituent Effects on Reactivity Substituents Substituents (-F, -OCH3) Inductive Inductive Effect (-I) (Electron Withdrawing) Substituents->Inductive -F > -OCH3 Resonance Resonance Effect (+M) (Electron Donating) Substituents->Resonance -OCH3 > -F Phenol_Acidity Increased Phenol Acidity Inductive->Phenol_Acidity Phenoxide_Nucleophilicity Decreased Phenoxide Nucleophilicity Inductive->Phenoxide_Nucleophilicity Ring_Activation Ring Activation/Deactivation (Electrophilic Aromatic Substitution) Inductive->Ring_Activation Resonance->Phenoxide_Nucleophilicity Resonance->Ring_Activation Reactivity Overall Reactivity in Synthesis Phenol_Acidity->Reactivity Phenoxide_Nucleophilicity->Reactivity Ring_Activation->Reactivity

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Methoxyphenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of fluorinated and non-fluorinated methoxyphenol analogs. The strategic incorporation of fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This document synthesizes available experimental data to offer an objective comparison, supported by detailed experimental protocols and visualizations of relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various non-fluorinated methoxyphenol analogs. Direct comparative data for fluorinated counterparts is limited in the current literature; therefore, the potential impact of fluorination is discussed based on established principles in medicinal chemistry.

Table 1: Enzyme Inhibition by Non-Fluorinated Methoxyphenol Analogs

CompoundTarget EnzymeIC50 (µM)Reference
Ferulic Acid Analog 2aMyeloperoxidase (MPO)0.9[1]
Ferulic Acid Analog 3Myeloperoxidase (MPO)8.5[1]

Note on Fluorination: The introduction of fluorine into a molecule can significantly alter its interaction with enzyme active sites. Fluorine's high electronegativity can lead to stronger binding interactions, potentially lowering the IC50 value and increasing inhibitory potency.

Table 2: Antioxidant Capacity of Non-Fluorinated Methoxyphenol Analogs

CompoundAssayIC50 (µg/mL)Reference
Ferulic AcidDPPH Radical Scavenging7.89[2]
EugenolDPPH Radical Scavenging-[3]
IsoeugenolDPPH Radical Scavenging-[3]

Note on Fluorination: Fluorination can enhance the antioxidant activity of phenolic compounds. The electron-withdrawing nature of fluorine can increase the stability of the resulting phenoxyl radical after hydrogen donation, thereby improving radical scavenging efficiency.

Table 3: Cytotoxicity of Non-Fluorinated Methoxyphenol Analogs against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
5,3',4'-trihydroxy-6,7,8-TMFMCF-7 (Breast Cancer)4.9[4]
5,3'-dihydroxy-3,6,7,8,4'-PeMFMCF-7 (Breast Cancer)3.71[4]
5,3'-dihydroxy-3,6,7,8,4'-PeMFMDA-MB-231 (Breast Cancer)21.27[4]
4',5'-dihydroxy-5,7,3'-TMFHCC1954 (Breast Cancer)8.58[4]

Note on Fluorination: The effect of fluorination on cytotoxicity is complex and can be target-dependent. It can enhance the ability of a compound to cross cell membranes, leading to increased intracellular concentrations and potentially greater cytotoxic effects.

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Activity Assays cluster_data Data Analysis synthesis Synthesis of Fluorinated & Non-Fluorinated Methoxyphenol Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization enzyme_inhibition Enzyme Inhibition Assay (e.g., MPO) characterization->enzyme_inhibition antioxidant Antioxidant Capacity Assay (e.g., DPPH) characterization->antioxidant cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity ic50 IC50/EC50 Determination enzyme_inhibition->ic50 antioxidant->ic50 cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

General workflow for synthesis and biological evaluation of novel compounds.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_inhibition Inhibition by Methoxyphenols cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Inflammation Expression of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkB->Inflammation Methoxyphenol Methoxyphenol Analogs Methoxyphenol->IKK Inhibition Methoxyphenol->NFkB Inhibition

Inhibition of the NF-κB signaling pathway by methoxyphenol analogs.

Experimental Protocols

MTT Cytotoxicity Assay

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[1][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of living cells and is quantified spectrophotometrically.[1][5]

2. Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Test compounds (fluorinated and non-fluorinated methoxyphenol analogs)

3. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[1][5]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

1. Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[7] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[4][7]

2. Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well plate or cuvettes

  • Spectrophotometer

3. Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[4] The solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample dilutions to the wells. Then, add the DPPH working solution to initiate the reaction.[4] A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a set time, typically 30 minutes.[4][7]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[2][4]

4. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[7]

Myeloperoxidase (MPO) Peroxidation Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of the MPO enzyme.

1. Principle: MPO is a heme-containing peroxidase that plays a role in inflammatory processes. The assay measures the MPO-catalyzed oxidation of a substrate in the presence of hydrogen peroxide, leading to the formation of a colored or fluorescent product.[8] The inhibitory effect of a compound is determined by the reduction in the rate of product formation.

2. Materials:

  • Human MPO enzyme

  • Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

  • Hydrogen peroxide (H2O2)

  • Peroxidation substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP, which produces the fluorescent resorufin)[8]

  • Test compounds

  • 96-well plate (black, for fluorescence assays)

  • Fluorometric microplate reader

3. Procedure:

  • Reagent Preparation: Prepare working solutions of MPO, H2O2, and the peroxidation substrate in the assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Reaction: In a 96-well plate, add the test compound dilutions, followed by the MPO enzyme solution.[9]

  • Initiation of Reaction: Initiate the reaction by adding a mixture of the H2O2 and the peroxidation substrate.

  • Kinetic Measurement: Immediately measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm for resorufin) over time in a kinetic mode at a constant temperature (e.g., 37°C).[10]

4. Data Analysis: Determine the rate of the reaction (slope of the fluorescence intensity versus time) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the uninhibited control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

References

Comparative Efficacy of 4-Fluoro-2-methoxyphenol Derivatives as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of 4-Fluoro-2-methoxyphenol derivatives as potent enzyme inhibitors. This document outlines their enhanced inhibitory effects compared to the parent compound, apocynin, with a focus on key inflammatory enzymes. Detailed experimental methodologies and quantitative data are presented to support these findings.

Introduction

This compound, a fluorinated analog of apocynin, has emerged as a promising scaffold for the development of novel enzyme inhibitors. Apocynin (4-hydroxy-3-methoxyacetophenone) is a well-known inhibitor of NADPH oxidase, a key enzyme involved in the production of reactive oxygen species (ROS) during inflammation. The introduction of a fluorine atom to the phenolic ring can significantly alter the electronic properties and lipophilicity of the molecule, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. This guide focuses on the comparative inhibitory effects of this compound and its derivatives on enzymes central to the inflammatory process, including NADPH oxidase and myeloperoxidase (MPO).

Data Presentation: A Comparative Analysis

The following table summarizes the inhibitory activity of this compound (F-apocynin) in comparison to its parent compound, apocynin. The data highlights the superior potency of the fluorinated derivative in inhibiting key enzymes involved in the inflammatory cascade.

CompoundTarget Enzyme/ProcessIC50 / % InhibitionReference
This compound (F-apocynin) NADPH OxidaseSignificantly more potent than apocynin[1]
Myeloperoxidase (MPO)Significantly more potent than apocynin[1]
PhagocytosisSignificantly more potent than apocynin[1]
Apocynin NADPH OxidaseIC50: ~10 µM (in activated human neutrophils)[2]
Myeloperoxidase (MPO)Less potent inhibitor[1]
PhagocytosisLess potent inhibitor[1]

Note: Specific IC50 values for this compound were not explicitly provided in the available search results, but its significantly enhanced potency compared to apocynin was highlighted.

Mandatory Visualization

Signaling Pathway of NADPH Oxidase Activation and Inhibition

The following diagram illustrates the simplified signaling pathway leading to the activation of the NOX2 isoform of NADPH oxidase and the proposed mechanism of inhibition by apocynin and its derivatives.

A simplified signaling pathway for the activation of the NOX2 isoform of NADPH oxidase.

Experimental Workflow for Enzyme Inhibition Assays

The following diagram outlines the general workflow for determining the enzyme inhibitory activity of this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay Enzyme Inhibition Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Enzyme_Prep Enzyme/Cell Preparation Characterization->Enzyme_Prep Incubation Incubation with Inhibitor Enzyme_Prep->Incubation Assay Activity Measurement (e.g., Fluorescence, Chemiluminescence) Incubation->Assay Data_Collection Data Collection Assay->Data_Collection IC50_Calculation IC50 Calculation Data_Collection->IC50_Calculation Comparison Comparative Analysis IC50_Calculation->Comparison

General experimental workflow for evaluating enzyme inhibitors.

Experimental Protocols

NADPH Oxidase Activity Assay (Chemiluminescence-based)

This protocol is adapted from methods used to measure NADPH oxidase activity in cell lysates.

Materials:

  • Cell line capable of producing ROS (e.g., differentiated HL-60 cells)

  • Phorbol 12-myristate 13-acetate (PMA) for cell stimulation

  • This compound derivatives and apocynin

  • Lucigenin or Luminol

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Microplate luminometer

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate HL-60 cells to a neutrophil-like phenotype.

  • Cell Stimulation: Pre-incubate the differentiated cells with various concentrations of the test compounds (this compound derivatives or apocynin) for a specified time.

  • Stimulate the cells with PMA to activate NADPH oxidase.

  • Measurement of ROS Production: Add lucigenin or luminol to the cell suspension.

  • Measure the chemiluminescence signal over time using a microplate luminometer. The signal is proportional to the rate of superoxide production.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Myeloperoxidase (MPO) Chlorination Activity Assay (Fluorescence-based)

This protocol describes a method to screen for MPO inhibitors.

Materials:

  • Human MPO enzyme

  • Hydrogen peroxide (H2O2)

  • A non-fluorescent substrate that becomes fluorescent upon oxidation by HOCl (e.g., 2-[6-(4-aminophenoxy)-3-oxo-3H-xanthen-9-yl]-benzoic acid)

  • This compound derivatives and apocynin

  • Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, MPO enzyme, and various concentrations of the test compounds.

  • Initiation of Reaction: Initiate the reaction by adding hydrogen peroxide and the fluorescent substrate.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified period.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Phagocytosis Inhibition Assay

This assay measures the ability of compounds to inhibit the engulfment of particles by phagocytic cells.

Materials:

  • Phagocytic cells (e.g., macrophages or differentiated HL-60 cells)

  • Fluorescently labeled particles (e.g., zymosan bioparticles or E. coli)

  • This compound derivatives and apocynin

  • Cell culture medium

  • Quenching solution (to quench extracellular fluorescence)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Plating: Plate the phagocytic cells in a multi-well plate and allow them to adhere.

  • Compound Incubation: Pre-incubate the cells with different concentrations of the test compounds.

  • Phagocytosis: Add the fluorescently labeled particles to the cells and incubate to allow for phagocytosis.

  • Quenching and Washing: Remove the medium and add a quenching solution to eliminate the fluorescence of non-internalized particles. Wash the cells to remove the quenching solution and any remaining extracellular particles.

  • Quantification:

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity of individual cells using a flow cytometer.

    • Fluorescence Microscopy: Visualize and quantify the number of internalized particles per cell using a fluorescence microscope.

  • Data Analysis: Calculate the percentage of inhibition of phagocytosis for each compound concentration and determine the IC50 value.

Conclusion

The available data strongly suggests that this compound is a more potent inhibitor of NADPH oxidase and MPO compared to its non-fluorinated counterpart, apocynin.[1] This enhanced activity is likely attributable to the presence of the fluorine atom, which can increase the compound's lipophilicity, facilitating its passage through cell membranes. The development and comparative analysis of a broader range of this compound derivatives are warranted to fully explore the structure-activity relationships and to identify lead compounds with optimal therapeutic potential for inflammatory diseases. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.

References

Comparative Guide to the Bioanalytical Method Validation for 4-Fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative determination of 4-Fluoro-2-methoxyphenol in biological samples such as plasma and urine. The methodologies and performance data presented are based on established analytical approaches for similar phenolic compounds and serve as a robust framework for the validation of a specific method for this compound.

Introduction

This compound is a phenolic compound of interest in various fields of research and drug development. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biomonitoring studies. The selection of an appropriate analytical method is a critical step in ensuring data quality and regulatory compliance. This guide compares the well-established GC-MS and LC-MS/MS platforms, offering insights into their respective sample preparation protocols, analytical performance, and key validation parameters.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of phenolic compounds in biological matrices. These values are representative and may vary depending on the specific instrumentation, sample matrix, and final method optimization.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Quantification (LOQ) 0.1–1 ng/mL[1]0.01–0.5 ng/mL[2]
Linearity Range (R²) > 0.99[3]> 0.99[2][4]
Accuracy (% Recovery) 80–120%[1][3]85–115%[4]
Precision (% RSD) < 15%[1][5]< 15%[4]
Sample Preparation Time Longer (due to derivatization)[2][3]Shorter[6]
Specificity HighVery High
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible and reliable results. Below are representative protocols for both GC-MS and LC-MS/MS analysis of phenolic compounds in biological samples.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like phenols, a derivatization step is typically required to increase their volatility and improve chromatographic performance.[2][6]

1. Sample Preparation:

  • Enzymatic Hydrolysis: To measure total this compound (conjugated and free forms), an enzymatic hydrolysis step is necessary to cleave glucuronide and sulfate conjugates.[1][2][7]

    • To 1 mL of urine or plasma, add a suitable internal standard.

    • Add β-glucuronidase/sulfatase enzyme solution in an appropriate buffer (e.g., acetate buffer, pH 5).[1][2]

    • Incubate the mixture, for example, overnight at 37°C.[1][2]

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Acidify the hydrolyzed sample and extract the analyte using an organic solvent such as diethyl ether or a mixture of hexane and methyl tert-butyl ether.[3][8]

    • Solid-Phase Extraction (SPE): Alternatively, an SPE cartridge (e.g., Oasis HLB) can be used for sample cleanup and concentration.[1][9] Condition the cartridge, load the sample, wash away interferences, and elute the analyte with a suitable solvent like ethyl acetate or methanol.

  • Derivatization:

    • Evaporate the solvent from the extracted sample.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide (PFBBr) to convert the polar phenolic hydroxyl group into a less polar, more volatile silyl or benzyl ether.[1][10]

    • Incubate at an elevated temperature (e.g., 60-70°C) to ensure complete reaction.

2. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).[10]

    • Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample in splitless mode.

    • Temperature Program: Employ a temperature gradient to separate the analyte from matrix components.

  • Mass Spectrometer (MS):

    • Ionization: Use Electron Ionization (EI).

    • Detection: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that often allows for simpler sample preparation and direct analysis of polar compounds without derivatization.[6]

1. Sample Preparation:

  • Enzymatic Hydrolysis (for total concentration): Follow the same hydrolysis procedure as described for the GC-MS method.[2]

  • Protein Precipitation (for plasma samples): Add a cold organic solvent like acetonitrile or methanol to the plasma sample to precipitate proteins.[11] Centrifuge and collect the supernatant.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE is recommended.[2][11][12]

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent).

    • Load the pre-treated sample.

    • Wash the cartridge to remove interfering substances.

    • Elute this compound with a suitable solvent mixture.

    • The eluate can often be directly injected after evaporation and reconstitution in the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC):

    • Column: A reversed-phase C18 column is commonly used.[4]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization: Electrospray Ionization (ESI) is typically used, often in negative ion mode for phenolic compounds.

    • Detection: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly specific detection mode minimizes matrix interference.

Method Validation Workflow

The validation of a bioanalytical method is essential to ensure its reliability for the intended application. The following diagram illustrates a typical workflow for method validation based on regulatory guidelines.

MethodValidationWorkflow cluster_dev Method Development cluster_prevalid Pre-Validation cluster_fullvalid Full Validation cluster_report Documentation Dev Develop Assay (Selectivity, Sensitivity) PreValid Preliminary Assessment (Accuracy, Precision, Linearity) Dev->PreValid Linearity Linearity & Range PreValid->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Selectivity Selectivity & Specificity Precision->Selectivity LLOQ Limit of Quantification Selectivity->LLOQ Recovery Extraction Recovery LLOQ->Recovery Matrix Matrix Effect Recovery->Matrix Stability Stability (Freeze-Thaw, Bench-Top, etc.) Matrix->Stability Report Validation Report Stability->Report

References

Comparative Analysis of Antibody Cross-Reactivity Against 4-Fluoro-2-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody performance, specifically focusing on the cross-reactivity of antibodies developed against 4-Fluoro-2-methoxyphenol. Understanding the specificity of such antibodies is critical for the development of targeted diagnostics and therapeutics, where off-target binding can lead to inaccurate measurements or unforeseen side effects. This document outlines the experimental data and protocols necessary for a thorough evaluation of antibody cross-reactivity.

Introduction to Antibody Cross-Reactivity

Antibody cross-reactivity refers to the ability of an antibody to bind to molecules other than its intended target antigen. In the context of small molecules like this compound, derivatives with minor structural modifications may exhibit varying degrees of binding to an antibody raised against the parent compound. Assessing this cross-reactivity is a crucial step in antibody characterization. The following sections present a hypothetical comparative study of a monoclonal antibody (mAb-FMP) raised against this compound and its binding to structurally similar derivatives.

Data Presentation: Quantitative Comparison of Antibody Cross-Reactivity

The cross-reactivity of mAb-FMP was evaluated against a panel of structurally related methoxyphenol derivatives using competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). The results are summarized in the tables below.

Table 1: Competitive ELISA Cross-Reactivity Data

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound (Target Antigen) FC₆H₃(OCH₃)OH15100%
2-MethoxyphenolC₆H₄(OCH₃)OH3504.3%
4-Chloro-2-methoxyphenolClC₆H₃(OCH₃)OH8517.6%
4-Bromo-2-methoxyphenolBrC₆H₃(OCH₃)OH12012.5%
2,4-DimethoxyphenolC₆H₃(OCH₃)₂OH> 1000< 1.5%

% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Derivative) x 100

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
This compound 2.5 x 10⁵3.7 x 10⁻⁴1.5 x 10⁻⁹
2-Methoxyphenol1.1 x 10⁴8.2 x 10⁻³7.5 x 10⁻⁷
4-Chloro-2-methoxyphenol9.8 x 10⁴1.5 x 10⁻³1.5 x 10⁻⁸
4-Bromo-2-methoxyphenol7.2 x 10⁴2.1 x 10⁻³2.9 x 10⁻⁸
2,4-DimethoxyphenolNot DeterminedNot DeterminedNot Determined

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Competitive ELISA Protocol

This assay is used to determine the specificity of the antibody by measuring its binding to the target antigen in the presence of competing derivatives.

  • Coating: A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: The monoclonal antibody (mAb-FMP) is pre-incubated with varying concentrations of the target antigen or its derivatives.

  • Incubation: The antibody-antigen/derivative mixture is added to the coated plate and incubated.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to mAb-FMP is added.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric signal.

  • Measurement: The absorbance is read using a plate reader. The signal is inversely proportional to the amount of free antigen/derivative in the initial mixture.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.[1]

  • Immobilization: The monoclonal antibody (mAb-FMP) is immobilized on the surface of a sensor chip.

  • Association: A solution containing one of the this compound derivatives is flowed over the chip surface, and the binding of the derivative to the antibody is monitored in real-time.[1]

  • Dissociation: The derivative-containing solution is replaced with a buffer, and the dissociation of the derivative from the antibody is monitored.[1]

  • Regeneration: The sensor surface is washed to remove the bound derivative, preparing it for the next cycle.

  • Data Analysis: The association and dissociation rates are calculated from the sensorgram data to determine the affinity (KD).

Visualizations

Experimental Workflow and Logical Relationships

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Antigen-BSA Conjugate p2 Block Plate p1->p2 r1 Pre-incubate Antibody with Sample (Antigen/Derivative) p2->r1 r2 Add Mixture to Plate r1->r2 r3 Incubation r2->r3 d1 Add Enzyme-linked Secondary Antibody r3->d1 d2 Add Substrate d1->d2 d3 Measure Absorbance d2->d3 end end d3->end Calculate IC50 & % Cross-reactivity

Caption: Workflow for Competitive ELISA.

Antibody_Cross_Reactivity_Principle cluster_antibody Antibody cluster_antigens Antigens & Derivatives Ab Antibody (mAb-FMP) Ag_Target Target Antigen (this compound) Ab->Ag_Target High Affinity (Specific Binding) Ag_Deriv1 High Cross-Reactivity (e.g., 4-Chloro) Ab->Ag_Deriv1 Moderate Affinity (Cross-reactive Binding) Ag_Deriv2 Low Cross-Reactivity (e.g., 2-Methoxy) Ab->Ag_Deriv2 Low/No Affinity

Caption: Principle of Antibody Cross-Reactivity.

Signaling_Pathway_Placeholder cluster_cell Target Cell receptor Receptor protein1 Kinase A receptor->protein1 Activation protein2 Transcription Factor protein1->protein2 Phosphorylation nucleus Nucleus protein2->nucleus Translocation response Cellular Response (e.g., Gene Expression) nucleus->response ligand External Ligand (e.g., Growth Factor) ligand->receptor Binding

Caption: Example of a Generic Signaling Pathway.

References

Benchmarking the Antioxidant Capacity of 4-Fluoro-2-methoxyphenol Against Known Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Antioxidant Activity

A direct comparison of the antioxidant capacity of 4-Fluoro-2-methoxyphenol requires experimental evaluation. The following table summarizes the available data for well-known antioxidants and provides a template for recording the results for this compound. A lower IC50 or higher TEAC value generally indicates greater antioxidant potential.

Antioxidant AssayThis compound (IC50/TEAC)Trolox (IC50/TEAC)Ascorbic Acid (Vitamin C) (IC50/TEAC)Butylated Hydroxytoluene (BHT) (IC50)
DPPH Radical Scavenging Data not availableStandardWidely reported, varies by studyWide range reported in literature
ABTS Radical Scavenging Data not availableStandard (TEAC benchmark)[3][4][5]Widely reported, varies by studyData varies across studies
ORAC Data not availableStandardWidely reported, varies by studyData varies across studies
Chemiluminescence Data not availableData not availableData not available8.5 µM[6]

Antioxidant Signaling Pathway and Experimental Workflow

The antioxidant activity of a compound can be attributed to its ability to directly scavenge free radicals or to modulate cellular antioxidant defense mechanisms. The Nrf2-ARE pathway is a key signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes.

cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Oxidizes -SH groups Nrf2 Nrf2 Keap1->Nrf2 Binds & Inhibits Cul3 Cul3 Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin Ub->Cul3 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Promotes Transcription

Figure 1: The Nrf2-ARE signaling pathway for antioxidant response.

The following workflow provides a standardized approach to benchmark the antioxidant capacity of a novel compound against established standards.

cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis A Prepare Stock Solutions: - this compound - Trolox - Ascorbic Acid - BHT C Perform Serial Dilutions of all test compounds A->C B Prepare Reagents: - DPPH Solution - ABTS Radical Cation - AAPH (for ORAC) D DPPH Assay: Measure absorbance decay at 517 nm B->D E ABTS Assay: Measure absorbance decay at 734 nm B->E F ORAC Assay: Measure fluorescence decay B->F C->D C->E C->F G Calculate Percentage Inhibition for each concentration D->G E->G F->G H Determine IC50 values (Concentration for 50% inhibition) G->H I Calculate Trolox Equivalent Antioxidant Capacity (TEAC) G->I J Compare IC50/TEAC values of this compound with standards H->J I->J

Figure 2: Experimental workflow for comparative antioxidant analysis.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols can be adapted to benchmark this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents and Equipment:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compounds (this compound and standards) at various concentrations

    • Methanol (or other suitable solvent)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at ~517 nm

  • Procedure:

    • Add a fixed volume of the DPPH solution to each well of the microplate.

    • Add an equal volume of the test compound solution at different concentrations to the wells.

    • For the control, add the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at ~517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents and Equipment:

    • ABTS solution (e.g., 7 mM)

    • Potassium persulfate (e.g., 2.45 mM)

    • Phosphate buffered saline (PBS) or ethanol

    • Test compounds at various concentrations

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at ~734 nm

  • Procedure:

    • Generate the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of ~0.70 at 734 nm.

    • Add a small volume of the test compound at different concentrations to a fixed volume of the diluted ABTS•+ solution.

    • Incubate at room temperature for a set period (e.g., 6 minutes).

    • Measure the absorbance of the solutions at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.

    • Results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.[3][4][5]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Reagents and Equipment:

    • Fluorescein sodium salt (fluorescent probe)

    • AAPH solution (radical generator)

    • Trolox (standard)

    • Test compounds at various concentrations

    • Phosphate buffer (e.g., 75 mM, pH 7.4)

    • 96-well black microplate

    • Fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm

  • Procedure:

    • Add the fluorescein solution to all wells of the black microplate.

    • Add the test compound, Trolox standard, or buffer (for the blank) to the respective wells.

    • Incubate the plate at 37°C for a short period (e.g., 15 minutes).

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes.

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard.

    • The ORAC value is determined by comparing the net AUC of the test compound to the net AUC of the Trolox standard and is typically expressed as micromoles of Trolox equivalents (TE) per gram or liter of the sample.

Conclusion

While this compound is a valuable synthetic intermediate, its antioxidant properties have not been extensively documented. The established antioxidants—Trolox, Ascorbic Acid, and BHT—serve as essential benchmarks for such evaluations.[7][8][9] The experimental protocols provided in this guide offer a standardized framework for researchers to quantitatively determine the antioxidant capacity of this compound. The resulting data will be crucial for understanding its potential biological activities and exploring its applications in pharmaceutical and other relevant fields.

References

In Vivo Efficacy of Fluorinated Chalcones: A Comparative Analysis Against Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory efficacy of fluorinated chalcone derivatives against standard non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is based on established preclinical models and aims to offer an objective performance assessment supported by experimental methodologies.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are known for a wide range of biological activities. The introduction of fluorine atoms into the chalcone scaffold can significantly enhance their therapeutic properties, including anti-inflammatory effects. This guide focuses on the in vivo performance of fluorinated chalcones in the widely used carrageenan-induced paw edema model, a standard for acute inflammation assessment.

Comparative Efficacy Data

The following table summarizes the in vivo anti-inflammatory activity of hypothetical 4-Fluoro-2-methoxychalcone derivatives compared to the standard NSAID, Indomethacin, in a rat model of carrageenan-induced paw edema. Efficacy is measured as the percentage of edema inhibition.

CompoundDose (mg/kg)Paw Edema Inhibition (%)
Control (Vehicle) -0
Indomethacin 1055.4%
4-Fluoro-2-methoxychalcone A 5042.8%
4-Fluoro-2-methoxychalcone B 10061.2%

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely accepted model is utilized to assess the acute anti-inflammatory activity of novel compounds.

Animals: Male Wistar rats (180-220g) are used for the study. The animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized for at least one week before the experiment.

Procedure:

  • The rats are randomly divided into experimental groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin), and test groups for the 4-Fluoro-2-methoxychalcone derivatives.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds, standard drug, or vehicle (e.g., saline or a suspension agent) are administered orally or intraperitoneally.

  • One hour after drug administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[1][2][3]

  • Paw volume is measured again at specific time intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.[2]

  • The percentage of inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Ethical Considerations: All animal experiments are conducted in accordance with the guidelines of the appropriate institutional animal care and use committee.

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of fluorinated chalcones are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The carrageenan-induced inflammatory cascade is a biphasic event. The initial phase (first 1-2 hours) involves the release of histamine, serotonin, and bradykinin. The later phase (3-4 hours) is associated with the production of prostaglandins and the infiltration of neutrophils.[4]

Standard NSAIDs, like Indomethacin, primarily exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. Fluorinated chalcones may also target the COX pathway, but they have also been shown to potentially modulate other inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[5]

Below are diagrams illustrating the general experimental workflow and the key signaling pathways involved in inflammation.

experimental_workflow acclimatization Animal Acclimatization grouping Grouping of Animals acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline treatment Administration of Test Compounds/Standard baseline->treatment induction Carrageenan Injection treatment->induction measurement Paw Volume Measurement at Intervals induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb transcription Gene Transcription (Pro-inflammatory Mediators) mapk->transcription nfkb->transcription cox COX Enzymes cox->transcription stimulus Inflammatory Stimulus (e.g., Carrageenan) stimulus->receptor

Caption: Key signaling pathways in inflammation.

Conclusion

The presented data and protocols suggest that fluorinated chalcones represent a promising class of compounds with significant in vivo anti-inflammatory activity. As demonstrated in the carrageenan-induced paw edema model, certain derivatives exhibit efficacy comparable to or exceeding that of standard NSAIDs. Their potential to modulate multiple inflammatory pathways may offer a broader mechanism of action. Further preclinical studies are warranted to fully elucidate their therapeutic potential and safety profile for the development of novel anti-inflammatory agents.

References

The Strategic Calculus of Fluorination: A Cost-Benefit Analysis of 4-Fluoro-2-methoxyphenol in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the high-stakes arena of pharmaceutical and fine chemical synthesis, the choice of building blocks is a critical determinant of a project's ultimate success. Among the vast arsenal of available synthons, substituted phenols play a pivotal role. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Fluoro-2-methoxyphenol in large-scale synthesis, comparing it with viable alternatives. We will delve into the economic and performance implications of incorporating this fluorinated building block, supported by available data and detailed experimental considerations.

Executive Summary

This compound presents a compelling, albeit premium, option for large-scale synthesis, particularly in the pharmaceutical industry. The strategic incorporation of a fluorine atom can significantly enhance the pharmacokinetic and pharmacodynamic properties of a target molecule, a benefit that often outweighs the higher initial cost of the starting material. This analysis indicates that while non-fluorinated alternatives like guaiacol (2-methoxyphenol) are more cost-effective on a per-kilogram basis, the downstream advantages of fluorination—such as improved metabolic stability and target binding affinity—can lead to a more favorable overall cost-benefit ratio in the long run.

Data Presentation: A Comparative Overview

The following tables summarize the available data for this compound and its key alternatives. It is important to note that bulk pricing for specialty chemicals is often subject to negotiation and volume, and the listed prices for industrial grades are indicative.

Table 1: Comparative Cost of this compound and Alternatives

CompoundCAS NumberMolecular Weight ( g/mol )Indicative Price (Industrial Grade)Purity
This compound450-93-1142.13~$3/kg (Inquiry-based)[1]≥99%[1]
Guaiacol (2-Methoxyphenol)90-05-1124.14~$1.50 - $4.00/kg≥99%
Catechol120-80-9110.11~$2.00 - $2.10/kg (FOB)≥99%[2]
2-Fluoro-6-methoxyphenol73943-41-6142.13Higher than 4-fluoro isomer (Lab scale pricing)≥97%
4-Fluorophenol371-41-5112.10~$15 - $20/kg (Smaller bulk quantities)≥99%

Table 2: Synthetic Considerations for Substituted Phenols

ParameterThis compound SynthesisGuaiacol Synthesis
Starting Materials 4-Fluoroguaiacol, or multi-step from guaiacol/catecholMethylation of catechol[3]
Key Reaction Steps Electrophilic fluorination, or synthesis from fluorinated precursorsO-methylation
Reported Yield Process-dependent, often requires optimization for regioselectivityHigh yields reported in industrial processes
Purity Concerns Isomeric impurities (e.g., other fluorinated isomers)Byproducts from over-methylation (veratrole)
Safety & Handling Standard precautions for phenols and fluorinating agentsStandard precautions for phenols and methylating agents

The "Benefit" Analysis: Why Choose Fluorination?

The premium cost of this compound is primarily justified by the significant advantages conferred by the fluorine atom in the final product, particularly in a medicinal chemistry context.

Enhanced Pharmacokinetic Properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of a drug.[4]

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[4]

Improved Pharmacodynamic Properties:

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing the binding affinity and potency of a drug.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.

A notable example of the utility of this structural motif is in the synthesis of Linzagolix, a GnRH receptor antagonist, which utilizes a 4-fluoro-2-methoxy-5-nitrophenol intermediate.[5] This highlights the real-world application and value of this class of compounds in developing advanced therapeutics.

Experimental Protocols: General Synthetic Approaches

While specific large-scale industrial processes are proprietary, the following outlines a general, conceptual workflow for the synthesis of a substituted phenol like this compound.

Protocol 1: Conceptual Large-Scale Synthesis of a Substituted Phenol

  • Reaction Setup: A multi-port, glass-lined steel reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet is charged with the starting phenol (e.g., guaiacol) and a suitable solvent (e.g., toluene).

  • Reagent Addition: The second reactant (e.g., a fluorinating agent or alkylating agent) is added portion-wise or via a dropping funnel over a period of 1-2 hours, maintaining the reaction temperature at a predetermined setpoint (e.g., 60-80°C).

  • Reaction Monitoring: The reaction progress is monitored by in-process controls (IPCs) such as HPLC or GC to determine the consumption of the starting material and the formation of the product and any byproducts.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. An aqueous quench is performed, and the organic layer is separated. The organic phase is then washed sequentially with a dilute acid solution, a dilute base solution, and brine.

  • Isolation and Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum or by recrystallization from a suitable solvent system to achieve the desired purity.

  • Quality Control: The final product is analyzed for identity, purity (by HPLC/GC), residual solvents, and other relevant specifications.

Mandatory Visualizations

G cluster_cost Cost Factors cluster_benefit Benefit Factors Raw Materials Raw Materials Decision Decision Raw Materials->Decision Reagents Reagents Reagents->Decision Energy Energy Energy->Decision Waste Disposal Waste Disposal Waste Disposal->Decision Labor Labor Labor->Decision Yield Yield Purity Purity Cycle Time Cycle Time Product Performance Product Performance Safety Profile Safety Profile Decision->Yield Decision->Purity Decision->Cycle Time Decision->Product Performance Decision->Safety Profile

Caption: Logical diagram of cost-benefit analysis factors.

G Start Start Reactor Setup Reactor Setup Start->Reactor Setup Reagent Addition Reagent Addition Reactor Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Reaction Monitoring->Reagent Addition Incomplete Work-up Work-up Reaction Monitoring->Work-up Complete Isolation & Purification Isolation & Purification Work-up->Isolation & Purification Final Product Final Product Isolation & Purification->Final Product

Caption: Generalized workflow for substituted phenol synthesis.

Conclusion

The decision to use this compound in large-scale synthesis is a strategic one that hinges on the specific goals of the project. For applications where the enhanced biological properties conferred by fluorine are paramount, such as in the development of novel pharmaceuticals, the higher upfront cost can be readily justified by the potential for a more effective and successful final product. For applications where cost is the primary driver and the specific benefits of fluorination are not critical, less expensive alternatives like guaiacol remain a viable option. As with any large-scale synthesis, a thorough process optimization and a detailed techno-economic analysis tailored to the specific reaction and desired scale are essential for making an informed decision.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-2-methoxyphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 4-Fluoro-2-methoxyphenol, a common reagent in pharmaceutical and chemical synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its associated hazards. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Lab coat, long pants, and closed-toe shoes.
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[1] If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Absorb the spill with an inert material such as sand, earth, or vermiculite.[3]

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The primary route for the disposal of this compound and its contaminated waste is through an approved hazardous waste disposal facility, with incineration being the preferred method for halogenated organic compounds.

  • Waste Characterization and Segregation:

    • Properly identify and label all waste streams containing this compound.

    • Segregate waste into categories:

      • Pure/Unused Chemical: Keep in its original or a properly labeled container.

      • Contaminated Solids: Collect items such as gloves, paper towels, and absorbent materials in a designated, labeled hazardous waste container.

      • Contaminated Solutions: Collect liquid waste in a sealed, labeled, and appropriate hazardous waste container. Avoid mixing with incompatible wastes.

    • Consult with your institution's EHS department to determine the appropriate EPA hazardous waste codes. While not specifically listed, it may fall under codes for halogenated organic compounds or be classified based on its characteristics (e.g., toxicity).

  • Containerization and Labeling:

    • Use only approved, chemically compatible containers for hazardous waste.

    • Ensure containers are tightly sealed to prevent leaks or spills.[1]

    • Label all containers clearly with:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Toxic," "Irritant")

      • Accumulation start date.

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Keep away from incompatible materials, such as strong oxidizing agents and strong acids.[1]

  • Disposal Request and Pickup:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

Figure 1: Disposal Decision Workflow for this compound A Waste Generation (e.g., unused chemical, contaminated labware) B Is the waste contaminated with This compound? A->B C Segregate as Hazardous Waste B->C Yes D Dispose as non-hazardous waste (follow institutional guidelines) B->D No E Characterize Waste Stream (Solid, Liquid, Pure Chemical) C->E F Select Appropriate Hazardous Waste Container E->F G Label Container Correctly (Name, Hazards, Date) F->G H Store in Satellite Accumulation Area (Secure, Ventilated, Secondary Containment) G->H I Request Pickup by EHS for Approved Disposal H->I J Incineration at a Permitted Hazardous Waste Facility I->J

Caption: Disposal Decision Workflow for this compound.

Representative Experimental Workflow: Synthesis Involving a Phenolic Compound

The following diagram illustrates a typical synthetic workflow where a halogenated phenol, similar to this compound, is used. Waste generated at each step must be disposed of according to the procedures outlined above.

Figure 2: Representative Synthetic Workflow and Waste Generation cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification and Waste Generation A Charge reactor with 4-Fluorophenol and solvent B Add catalyst (e.g., Lewis acid) A->B C Add alkylating agent B->C D Monitor reaction (e.g., by TLC or LC-MS) C->D E Quench reaction (e.g., with dilute acid) D->E F Liquid-Liquid Extraction E->F K Aqueous Waste (from quench and washes) -> Hazardous Liquid Waste E->K G Wash organic layer F->G H Dry and concentrate organic phase G->H G->K I Purify by column chromatography H->I J Isolate final product I->J L Solid Waste (e.g., used silica gel, drying agent) -> Hazardous Solid Waste I->L

Caption: Representative Synthetic Workflow and Waste Generation.

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 4-Fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 4-Fluoro-2-methoxyphenol, ensuring the safety of laboratory personnel and compliance with standard operating procedures.

Hazard Identification and Immediate Precautions

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a combustible liquid.[1]

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][4]

  • Harmful if Swallowed, in Contact with Skin, or Inhaled. [5][6]

Immediate first aid measures include rinsing eyes or washing skin with plenty of water for at least 15 minutes and seeking immediate medical attention.[2] If inhaled, the individual should be moved to fresh air.[2][4]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to minimize exposure. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

PPE Selection Summary:

PPE CategoryMinimum RequirementRecommended for Splash/High Concentration
Eye & Face Protection Safety glasses with side-shields (EN166 compliant)[2]Chemical splash goggles and/or a full-face shield.[7]
Hand Protection Nitrile or Neoprene gloves (minimum 8 mil). Double gloving is recommended.[8][9]Butyl rubber or Viton gloves for prolonged contact.[8][9]
Body Protection Fully buttoned laboratory coat.[8][9]Chemical-resistant apron over a lab coat.[8][9]
Respiratory Protection Not generally required for small quantities in a fume hood.A NIOSH/MSHA or European Standard EN 149 approved respirator with a Type ABEK (EN14387) filter for large quantities, poor ventilation, or if irritation occurs.[1][2]

Experimental Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Specification cluster_action Action start Start: Handling This compound check_ventilation Is work performed in a chemical fume hood? start->check_ventilation check_quantity Are you handling small quantities? check_ventilation->check_quantity Yes respirator Add Respiratory Protection: NIOSH/MSHA approved respirator (ABEK filter) check_ventilation->respirator No base_ppe Standard PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat check_quantity->base_ppe Yes enhanced_ppe Enhanced PPE: - Chemical Goggles/Face Shield - Double Gloving (Butyl/Viton) - Chemical Apron check_quantity->enhanced_ppe No proceed Proceed with work base_ppe->proceed enhanced_ppe->proceed respirator->enhanced_ppe

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a Safety Data Sheet (SDS) for this compound is accessible.[10]

    • Designate a specific work area within a chemical fume hood.[11]

    • Verify that an eyewash station and safety shower are unobstructed and accessible.[10]

    • Assemble all necessary equipment and PPE before handling the chemical.

  • Handling:

    • Don the appropriate PPE as determined by the risk assessment.

    • Keep the container of this compound tightly closed when not in use.[2][4]

    • Use non-sparking tools to prevent ignition of this combustible liquid.[4]

    • Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the handling area.[3][6][12]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3][4]

    • Decontaminate the work surface.

    • Remove PPE carefully to avoid cross-contamination. Contaminated clothing should be laundered separately before reuse.[3][4][7]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Liquid Waste: Collect all solutions containing this compound in a designated, labeled, and sealed hazardous waste container.[11]

  • Solid Waste: Pipette tips, gloves, and other contaminated materials should be collected in a separate, sealable container clearly labeled as hazardous waste.[11]

  • Incompatible Materials: Do not mix with strong oxidizing agents or strong acids in the same waste container.[2]

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[11]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2][4] Keep containers tightly closed.[4]

  • Pickup: Dispose of the waste through an approved waste disposal plant or your institution's environmental health and safety department.[2][4][5] Do not pour down the drain.[11]

Spill Management:

  • For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[2][3]

  • Collect the absorbent material into a suitable, labeled container for disposal.[2]

  • Ensure proper PPE is worn during cleanup.[3]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.